(r)-2-(Trifluoromethyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294766 | |
| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073556-31-6, 119618-29-0 | |
| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073556-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-(trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral building block, (R)-2-(trifluoromethyl)pyrrolidine. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.
Core Properties of this compound
This compound, with the CAS Number 119618-29-0 , is a versatile heterocyclic amine. Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈F₃N | [1] |
| Molecular Weight | 139.12 g/mol | [1] |
| Appearance | White to yellow to brown solid | |
| Melting Point | 29-33 °C | [1] |
| Boiling Point | 110-111 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
| SMILES | FC(F)(F)[C@H]1CCCN1 | [1] |
| InChI Key | VINAMCOZNJHNIH-SCSAIBSYSA-N | [1] |
Safety and Handling
This compound is classified as a flammable solid and is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.
GHS Hazard Statements: H228, H302, H315, H319, H335, H400[1]
Stereoselective Synthesis
The enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines is crucial for their application in drug development, where stereochemistry often dictates biological activity. A highly effective method for preparing enantiomerically enriched trisubstituted 2-trifluoromethyl pyrrolidines involves a formal (3 + 2)-annulation strategy. This approach utilizes an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.
Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization
This protocol is based on the methodology described by Reyes, E. et al. in Org. Lett. 2014, 16, 15, 4102–4105.
Step 1: Asymmetric Michael Addition
-
To a solution of the 1,1,1-trifluoromethylketone (1.0 equiv) and the nitroolefin (1.2 equiv) in an appropriate solvent (e.g., toluene), add the chiral organocatalyst (e.g., a derivative of a cinchona alkaloid, 10 mol %).
-
Stir the reaction mixture at a controlled temperature (e.g., 0 °C) for a specified time (e.g., 12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to yield the γ-nitro trifluoromethyl ketone Michael adduct with high diastereo- and enantioselectivity.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct from Step 1 in a suitable solvent (e.g., methanol).
-
Add a catalyst for hydrogenation, such as palladium on carbon (Pd/C, 10 mol %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reduction of the nitro group and subsequent cyclization are complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude pyrrolidine derivative can be further purified by column chromatography or crystallization to afford the highly substituted 2-trifluoromethyl pyrrolidine.
Caption: Synthetic workflow for 2-(trifluoromethyl)pyrrolidines.
Application in Drug Discovery: M5 Muscarinic Acetylcholine Receptor Antagonists
This compound serves as a valuable scaffold in the development of potent and selective antagonists for the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is implicated in various physiological processes, making it a target for neurological disorders.
A study on pyrrolidine amide-based M5 antagonists revealed the critical role of the stereochemistry at the 2-position of the pyrrolidine ring. The (R)-enantiomer of a synthesized analog (compound 12d) exhibited a 21-fold higher potency (IC₅₀ = 21 nM) compared to its (S)-enantiomer (compound 12c, IC₅₀ = 440 nM).[2] This highlights the importance of the specific spatial arrangement of the trifluoromethyl group for optimal interaction with the M5 receptor binding site.
General Synthetic Workflow for Pyrrolidine Amide-Based M5 Antagonists
The synthesis of these M5 antagonists generally involves a multi-step sequence starting from a protected this compound derivative.
Caption: Synthesis of M5 antagonists from this compound.
Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor
The M5 receptor, upon activation by its endogenous ligand acetylcholine, couples to Gq/11 G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Antagonists containing the this compound scaffold block this pathway by preventing acetylcholine from binding to the M5 receptor.
Caption: Simplified M5 receptor signaling pathway.
Conclusion
This compound is a chiral building block of significant value in contemporary chemical research, particularly in the fields of medicinal and agricultural chemistry. Its unique stereoelectronic properties, imparted by the trifluoromethyl group, make it an attractive scaffold for the development of novel bioactive molecules with enhanced pharmacological profiles. The stereoselective synthesis of this compound and its derivatives allows for the precise tuning of molecular architecture to achieve high potency and selectivity for biological targets, as exemplified by its use in the creation of M5 muscarinic acetylcholine receptor antagonists. Further exploration of this versatile scaffold is likely to yield new and improved therapeutic agents and other valuable chemical entities.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Enantiopure (R)-2-(Trifluoromethyl)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining enantiopure (R)-2-(trifluoromethyl)pyrrolidine, a critical building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethyl group into the pyrrolidine scaffold significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after motif in medicinal chemistry. This document details two prominent and effective strategies for the enantioselective synthesis of this compound, presenting quantitative data in structured tables and providing detailed experimental protocols.
Core Synthetic Strategies
Two primary methodologies have emerged as robust and reliable for the synthesis of enantiopure 2-(trifluoromethyl)pyrrolidines:
-
Catalytic Asymmetric Michael Addition followed by Reductive Cyclization: This de novo approach constructs the pyrrolidine ring from acyclic precursors, offering high levels of stereocontrol.
-
Diastereoselective Rearrangement of Chiral Azetidines: This method utilizes a chiral pool approach, starting from readily available chiral β-lactams and proceeding through a key rearrangement step.
Method 1: Catalytic Asymmetric Michael Addition and Reductive Cyclization
This strategy employs an organocatalytic asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin, followed by a diastereoselective reductive cyclization of the resulting γ-nitro ketone. This approach is highly efficient for creating polysubstituted pyrrolidines with excellent enantioselectivity.[1][2][3]
Signaling Pathway Diagram
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
| Michael Addition | 1-(p-Tolyl)-2,2,2-trifluoroethan-1-one + (E)-2-nitro-1-phenylethene | Cinchona-derived thiourea | Toluene | 25 | 12 | 95 | >20:1 | 95:5 |
| Reductive Cyclization | (3R,4R)-4-nitro-1-phenyl-3-(p-tolyl)-5,5,5-trifluoropentan-1-one | Pd/C, H₂ (50 psi) | MeOH | 25 | 12 | 88 | >20:1 | - |
Experimental Protocols
Step 1: Organocatalytic Asymmetric Michael Addition
To a solution of 1-(p-tolyl)-2,2,2-trifluoroethan-1-one (1.0 mmol) and (E)-2-nitro-1-phenylethene (1.2 mmol) in toluene (5.0 mL) is added the cinchona-derived thiourea catalyst (0.05 mmol). The reaction mixture is stirred at 25 °C for 12 hours. Upon completion, as monitored by TLC, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the desired γ-nitro trifluoromethyl ketone.
Step 2: Diastereoselective Reductive Cyclization
The γ-nitro trifluoromethyl ketone (1.0 mmol) is dissolved in methanol (10 mL) in a high-pressure vessel. Palladium on carbon (10 mol %) is added, and the vessel is charged with hydrogen gas to a pressure of 50 psi. The mixture is stirred vigorously at 25 °C for 12 hours. After carefully venting the hydrogen, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (dichloromethane/methanol = 20:1) to yield the enantiopure (2R,3R,4S)-2-(trifluoromethyl)-4-phenyl-3-(p-tolyl)pyrrolidine.
Method 2: Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines
This synthetic route commences with enantiopure 4-formyl-β-lactams, which undergo trifluoromethylation and subsequent reduction to form chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines.[1] These intermediates are then activated and treated with a nucleophile, leading to a ring-expansion rearrangement that furnishes the desired 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity.[1][4]
Experimental Workflow Diagram
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Trifluoromethylation | (R)-1-Benzyl-2-oxoazetidine-4-carbaldehyde | TMSCF₃, CsF | THF | 25 | 2 | 92 | 75:25 |
| Reduction | (R)-1-Benzyl-4-((S)-2,2,2-trifluoro-1-hydroxyethyl)azetidin-2-one | BH₃·SMe₂ | THF | 0 to 25 | 4 | 85 | >99:1 |
| Rearrangement (with Benzylamine) | (R)-2-((S)-1-Benzyl-4-(2,2,2-trifluoro-1-hydroxyethyl))azetidine | MsCl, Et₃N, Benzylamine | CH₃CN | 25 | 3 | 98 | >99:1 |
Experimental Protocols
Step 1: Diastereoselective Trifluoromethylation
To a solution of (R)-1-benzyl-2-oxoazetidine-4-carbaldehyde (1.0 mmol) in dry THF (10 mL) at 0 °C is added CsF (0.1 mmol) followed by the dropwise addition of (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to separate the diastereomers.
Step 2: Reduction of the β-Lactam Carbonyl
The purified 4-(2,2,2-trifluoro-1-hydroxyethyl)azetidin-2-one diastereomer (1.0 mmol) is dissolved in dry THF (10 mL) and cooled to 0 °C. Borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.5 mL, 3.0 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is then basified with aqueous NaHCO₃ and extracted with ethyl acetate. The organic extracts are dried, filtered, and concentrated to give the chiral azetidine.
Step 3: In situ Activation and Nucleophilic Rearrangement
To a solution of the chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine (1.0 mmol) and triethylamine (1.5 mmol) in acetonitrile (10 mL) at 0 °C is added methanesulfonyl chloride (MsCl, 1.2 mmol). The mixture is stirred for 30 minutes, after which benzylamine (1.5 mmol) is added. The reaction is stirred at room temperature for 3 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the enantiopure 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine.[1]
Conclusion
Both the catalytic asymmetric Michael addition/reductive cyclization and the chiral azetidine rearrangement strategies provide effective and highly stereoselective pathways to enantiopure this compound and its derivatives. The choice of method may depend on the availability of starting materials, desired substitution patterns on the pyrrolidine ring, and scalability requirements. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and implementation of the most suitable synthetic route for their specific drug discovery and development needs.
References
- 1. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boğaziçi University Computational Chemistry & Biochemistry | Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines [ccbg.bogazici.edu.tr]
Physical and chemical properties of (R)-2-(trifluoromethyl)pyrrolidine
An In-depth Technical Guide to (R)-2-(trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyrrolidine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, bioavailability, and binding affinity, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties, synthesis, safety information, and applications of this compound.
Chemical and Physical Properties
This compound is a low-melting solid at room temperature.[1] Its key properties are summarized below, compiled from various chemical suppliers and databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-(trifluoromethyl)pyrrolidine | [2] |
| Synonyms | (R)-(-)-2-(Trifluoromethyl)pyrrolidine, 2(R)-2-Trifluoromethylpyrrolidine | [3][4] |
| CAS Number | 119618-29-0 | [3] |
| Molecular Formula | C₅H₈F₃N | [3][4] |
| Molecular Weight | 139.12 g/mol | [2][3] |
| Appearance | White to yellow to brown solid; Low melting solid | [1][4] |
| Melting Point | 29-33 °C | [3][4] |
| Boiling Point | 110-112 °C | [1][3] |
| Density | 1.210 g/mL at 25 °C (for the racemic mixture) | |
| Flash Point | 26 °C - 29 °C (78.8 °F - 84.2 °F) - closed cup | [1][3] |
| Storage Temperature | 2-8°C | [3][4] |
| InChI Key | VINAMCOZNJHNIH-SCSAIBSYSA-N | [3] |
| SMILES String | FC(F)(F)[C@H]1CCCN1 | [3] |
Synthesis and Reactivity
The stereoselective synthesis of 2-trifluoromethylated pyrrolidines is a key area of research due to their importance as pharmaceutical intermediates.[5] A notable method involves a formal (3+2)-annulation strategy via an asymmetric Michael addition followed by reductive cyclization.[5]
General Synthetic Workflow
A highly enantio- and diastereoselective synthesis can be achieved by the organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins.[5][6] The resulting Michael adducts are then subjected to catalytic hydrogenation, which stereoselectively yields the desired trisubstituted 2-trifluoromethylated pyrrolidines.[5][6]
Caption: General workflow for stereoselective synthesis.
Cited Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization
While detailed, step-by-step laboratory protocols are proprietary and found within specific scientific literature, the general methodology reported by MacMillan and co-workers provides a basis for this synthesis.[5][6]
Objective: To synthesize trisubstituted 2-trifluoromethyl pyrrolidines with high diastereo- and enantioselectivity.
Methodology Outline:
-
Asymmetric Michael Addition:
-
A 1,1,1-trifluoromethylketone is reacted with a nitroolefin in the presence of a suitable chiral organocatalyst.
-
The reaction is typically performed under mild conditions with low catalyst loadings.
-
This step establishes the key stereocenters, yielding the Michael adduct with high selectivity.[5]
-
-
Reductive Cyclization:
-
The purified Michael adduct is then subjected to catalytic hydrogenation.
-
Common catalysts for this transformation include palladium on carbon (Pd/C) or other transition metal catalysts under a hydrogen atmosphere.
-
This reaction reduces the nitro group and facilitates the intramolecular cyclization to form the pyrrolidine ring, yielding the final product.[5][6]
-
Characterization: The structure and purity of the final compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7][8][9]
Applications in Drug Discovery
The pyrrolidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10][11] The addition of a trifluoromethyl group enhances its utility by improving key pharmacokinetic properties.
-
Metabolic Stability: The C-F bond is extremely strong, and the CF₃ group can block sites of metabolism, increasing the drug's half-life.[12]
-
Bioavailability: The lipophilicity of the CF₃ group can improve a molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-acting agents.[12]
-
Binding Affinity: The electronegativity of the CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
This compound is therefore a crucial building block for creating new active pharmaceutical ingredients (APIs), particularly in the development of neuroactive compounds.[4][12]
Caption: The central role of the scaffold in drug development.
Safety and Handling
This compound is a flammable solid and is harmful if swallowed. It can cause skin irritation and serious eye irritation.[2][3]
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Flammable Solid | H228 | Flammable solid.[3][13] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation.[2][13] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment | H400 | Very toxic to aquatic life.[13] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood with adequate ventilation.[14]
-
Personal Protection: Wear protective gloves, chemical safety goggles, and appropriate protective clothing. For solids that may form dust, an N95-type dust mask is recommended.[3][15]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place at the recommended temperature of 2-8°C.[3][14] Keep away from heat, sparks, and open flames.[13]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[1] For skin contact, wash off immediately with soap and plenty of water.[1] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[1][15]
References
- 1. fishersci.fi [fishersci.fi]
- 2. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-2-(Trifluoromethyl)pyrrolidine 97 119618-29-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. youtube.com [youtube.com]
- 9. lehigh.edu [lehigh.edu]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicintermediate.com [organicintermediate.com]
- 12. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. matrixscientific.com [matrixscientific.com]
- 15. fishersci.com [fishersci.com]
Spectroscopic Characterization of (R)-2-(trifluoromethyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(trifluoromethyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application in pharmaceutical research. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols for their acquisition.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, the following data is based on predictive models and analysis of similar structures.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Atom No. | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 1 (NH) | 1.5 - 2.5 | br s | - |
| 2 (CH) | 3.2 - 3.5 | m | ³J(H,H), ³J(H,F) | |
| 3 (CH₂) | 1.8 - 2.1 | m | - | |
| 4 (CH₂) | 1.6 - 1.9 | m | - | |
| 5 (CH₂) | 2.9 - 3.2 | m | - | |
| ¹³C | 2 (CH) | 60 - 65 | q | ²J(C,F) ≈ 30-35 |
| 3 (CH₂) | 25 - 30 | t | - | |
| 4 (CH₂) | 22 - 27 | t | - | |
| 5 (CH₂) | 45 - 50 | t | - | |
| CF₃ | 125 - 130 | q | ¹J(C,F) ≈ 280-290 | |
| ¹⁹F | CF₃ | -75 to -80 | d | ³J(F,H) |
Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3300 - 3400 | Medium, Broad |
| C-H (alkane) | Stretching | 2850 - 2960 | Medium-Strong |
| N-H | Bending | 1590 - 1650 | Medium |
| C-F | Stretching | 1100 - 1350 | Strong |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 139 | [M]⁺ | Molecular Ion |
| 120 | [M-HF]⁺ | Loss of hydrogen fluoride |
| 70 | [M-CF₃]⁺ | Loss of trifluoromethyl radical |
| 43 | [C₃H₇]⁺ | Pyrrolidine ring fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-150 ppm.
-
4. ¹⁹F NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a fluorine probe (frequency corresponding to the ¹H frequency, e.g., 376 MHz for a 400 MHz instrument).
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence, proton-decoupled.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -50 to -100 ppm (or a wider range to ensure capture of the signal).
-
Reference: External or internal standard of CFCl₃ (0 ppm).
-
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Neat Liquid):
-
Place a drop of this compound onto one face of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample plates in the spectrometer and record the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Instrument: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
GC Parameters:
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Workflow Visualizations
The following diagrams illustrate the logical flow of synthesizing and characterizing this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
A Technical Guide to (R)-2-(Trifluoromethyl)pyrrolidine: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(trifluoromethyl)pyrrolidine is a key chiral building block in medicinal and agricultural chemistry. The incorporation of the trifluoromethyl (CF3) group into the pyrrolidine scaffold imparts unique physicochemical properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth overview of its structure, stereochemistry, and a detailed experimental protocol for the synthesis of related structures.
Core Molecular Structure and Stereochemistry
This compound is a five-membered saturated nitrogen heterocycle substituted at the 2-position with a trifluoromethyl group. The stereogenic center at the C2 carbon is in the (R)-configuration, which is crucial for its application in asymmetric synthesis and as a chiral auxiliary.
The presence of the electron-withdrawing CF3 group significantly influences the chemical properties of the pyrrolidine ring, particularly the basicity of the nitrogen atom.[1]
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₈F₃N | |
| Molecular Weight | 139.12 g/mol | |
| CAS Number | 119618-29-0 | |
| Melting Point | 29-33 °C | |
| Boiling Point | 110-111 °C | |
| Flash Point | 28.9 °C | |
| InChI Key | VINAMCOZNJHNIH-SCSAIBSYSA-N | |
| SMILES String | FC(F)(F)[C@H]1CCCN1 |
Table 2: Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| ¹H NMR | ~3.5-3.8 (1H, C2-H) | multiplet | - | Protons on the pyrrolidine ring would appear as complex multiplets in the upfield region (~1.5-3.2 ppm). The proton at the stereocenter (C2) is expected to be significantly deshielded. |
| ¹³C NMR | ~125 (q, ¹JCF ≈ 280 Hz) | quartet | - | The CF₃ carbon signal appears as a characteristic quartet due to coupling with the three fluorine atoms. The C2 carbon would also be significantly affected. |
| ¹⁹F NMR | ~ -70 to -80 | doublet | - | The three fluorine atoms are expected to give a single signal that is split into a doublet by the vicinal C2 proton. The exact chemical shift is sensitive to the solvent and substitution. |
Experimental Protocols: Synthesis of Trifluoromethyl-Pyrrolidines
The asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines is an area of active research.[2][4] A highly effective method involves a formal (3+2)-annulation strategy via an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethyl ketones to nitroolefins, followed by a diastereoselective reductive cyclization.[2][3]
General Protocol for Asymmetric Michael Addition and Reductive Cyclization
This protocol is based on the work by Gesmundo et al. for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.[2][3]
Step 1: Asymmetric Michael Addition
-
Materials: 1,1,1-Trifluoromethylketone (1.05 equiv), nitroolefin (1.0 equiv), bifunctional thiourea catalyst (e.g., quinine-derived thiourea, 5-10 mol%), and a suitable solvent (e.g., toluene, CH₂Cl₂).
-
Procedure: To a solution of the nitroolefin and the 1,1,1-trifluoromethylketone in the chosen solvent at room temperature (or cooled to 0 °C), add the organocatalyst.
-
Reaction: Stir the mixture for the time required to reach full conversion, as monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. Reaction times can range from a few hours to 24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, a γ-nitro trifluoromethyl ketone, can be purified by flash column chromatography on silica gel. The diastereomeric ratio of the product can be determined by ¹⁹F NMR spectroscopic analysis of the crude product.[2]
Step 2: Hydrogenative Reductive Cyclization
-
Materials: Purified γ-nitro trifluoromethyl ketone from Step 1, a hydrogenation catalyst (e.g., Raney Nickel, Pd/C), and a solvent (e.g., methanol, ethanol).
-
Procedure: Dissolve the γ-nitro trifluoromethyl ketone in the solvent in a high-pressure hydrogenation vessel. Add the hydrogenation catalyst.
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 500-1000 psi) and stir the reaction mixture at room temperature until the reaction is complete.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude 2-(trifluoromethyl)pyrrolidine can be purified by flash column chromatography or distillation to yield the final product.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group in Heterocyclic Chemistry: A Technical Guide to its Biological Significance
The introduction of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This exceptionally versatile substituent exerts a profound influence on a molecule's physicochemical and pharmacological properties, often leading to dramatic improvements in drug-like characteristics. This technical guide provides an in-depth exploration of the biological significance of the trifluoromethyl group in heterocyclic compounds, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Impact of Trifluoromethylation
The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine atoms, are central to its utility in drug design. Its strong electron-withdrawing nature and high lipophilicity significantly alter the parent molecule's characteristics.
1.1. Modulation of Lipophilicity
The CF₃ group is highly lipophilic, which can enhance a compound's ability to cross biological membranes. This is quantified by the Hansch lipophilicity parameter (π), where a positive value indicates increased lipophilicity. The π value for a CF₃ group is approximately 0.88, significantly increasing the overall lipophilicity of a molecule upon substitution. This enhancement can improve membrane permeability and oral bioavailability.
1.2. Alteration of Acidity and Basicity (pKa)
As a potent electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. For instance, placing a CF₃ group on a heterocyclic amine will decrease its basicity, lowering its pKa. This modulation is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.
1.3. Enhancement of Metabolic Stability
The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol), making the trifluoromethyl group highly resistant to metabolic degradation. It can act as a "metabolic shield," protecting adjacent functional groups from enzymatic attack by cytochrome P450 (CYP) enzymes. This often leads to a longer in vivo half-life and improved pharmacokinetic profiles.
1.4. Influence on Binding Interactions
The CF₃ group can participate in various non-covalent interactions with protein targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions. Its ability to form favorable contacts within a binding pocket can lead to enhanced potency and selectivity.
Case Studies: Trifluoromethylated Heterocyclic Drugs
The strategic incorporation of the trifluoromethyl group is evident in numerous successful drugs.
2.1. Celecoxib: A COX-2 Inhibitor
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain. Its structure features a trifluoromethyl-substituted pyrazole ring. The CF₃ group is crucial for its COX-2 selectivity, as it fits into a specific hydrophobic side pocket present in the COX-2 active site but not in the COX-1 isoform.
2.2. Nilotinib: A Kinase Inhibitor
Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It contains a trifluoromethyl-substituted pyridine ring. The CF₃ group contributes to its high binding affinity for the BCR-Abl kinase, the target protein in CML.
2.3. Sitagliptin: A DPP-4 Inhibitor
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its structure includes a trifluoromethyl-substituted triazolopiperazine moiety. The CF₃ group is a key component of its pharmacophore, engaging in critical binding interactions within the DPP-4 active site.
Quantitative Data Summary
The following tables summarize key quantitative data for representative trifluoromethylated heterocyclic drugs, illustrating the impact of the CF₃ group.
| Compound | Heterocycle | Target | IC₅₀ (nM) | Effect of CF₃ Group |
| Celecoxib | Pyrazole | COX-2 | 40 | Enhances selectivity for COX-2 over COX-1 |
| Nilotinib | Pyridine | BCR-Abl | <20 | Contributes to high binding affinity |
| Sitagliptin | Triazolopiperazine | DPP-4 | 19 | Key binding interaction with the active site |
| Compound | LogP | pKa | Metabolic Stability (t₁/₂ in HLM, min) |
| Celecoxib | 3.6 | 11.1 | >120 |
| Nilotinib | 4.3 | 2.9, 5.5 | 98 |
| Sitagliptin | 1.8 | 8.7 | >180 |
(HLM: Human Liver Microsomes)
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's properties.
4.1. Determination of IC₅₀ Values for Enzyme Inhibition
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Protocol (General for a Kinase Assay):
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, inhibitor compound, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), 96-well plates, plate reader.
-
Procedure: a. Prepare serial dilutions of the inhibitor compound in DMSO. b. In a 96-well plate, add the kinase enzyme, substrate peptide, and kinase buffer. c. Add the diluted inhibitor to the wells (final DMSO concentration typically <1%). Include a no-inhibitor control and a no-enzyme control. d. Pre-incubate the plate at 30°C for 15 minutes. e. Initiate the reaction by adding a solution of ATP (at its Km concentration). f. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). g. Stop the reaction (e.g., by adding a stop solution containing EDTA). h. Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: a. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
4.2. In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of a compound to metabolism by CYP enzymes.
Protocol:
-
Reagents and Materials: Test compound, human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure: a. Prepare a solution of the test compound in buffer. b. Pre-warm the HLM suspension and the NADPH regenerating system to 37°C. c. In a microcentrifuge tube, combine the HLM and the test compound solution. Pre-incubate for 5 minutes at 37°C. d. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction. f. Centrifuge the samples to precipitate the proteins. g. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Visualizing Molecular Interactions and Workflows
5.1. Signaling Pathway of a Tyrosine Kinase Inhibitor
The following diagram illustrates the simplified signaling pathway inhibited by a drug like Nilotinib, which targets the BCR-Abl fusion protein in Chronic Myeloid Leukemia.
Caption: Inhibition of BCR-Abl signaling by Nilotinib in CML.
5.2. Experimental Workflow for Metabolic Stability
This diagram outlines the key steps in determining the metabolic stability of a compound using human liver microsomes.
Caption: Workflow for in vitro metabolic stability assay.
5.3. Logical Relationships of CF₃ Group Effects
This diagram illustrates how the fundamental properties of the trifluoromethyl group lead to improved pharmacological outcomes.
Caption: Impact of the CF₃ group on drug properties.
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of the medicinal chemist. Its ability to predictably and profoundly alter the lipophilicity, pKa, metabolic stability, and binding interactions of heterocyclic compounds has led to the development of numerous successful drugs with improved efficacy, selectivity, and pharmacokinetic profiles. A thorough understanding of its effects, supported by robust quantitative analysis and standardized experimental protocols, is crucial for the rational design of next-generation therapeutics.
An In-depth Technical Guide on the Safety, Handling, and Storage of (R)-2-(trifluoromethyl)pyrrolidine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for (R)-2-(trifluoromethyl)pyrrolidine (CAS No: 119618-29-0). As a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of neuroactive compounds and other pharmaceuticals, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety.[1][2] The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs), making this compound a valuable intermediate in drug discovery.[1][3] This guide consolidates data from safety data sheets (SDS) and chemical literature to provide clear protocols and recommendations for its use in a research and development setting.
Compound Identification and Physicochemical Properties
This compound is a colorless, low-melting solid with a characteristic amine-like odor.[4] It is essential to be familiar with its fundamental properties to handle it safely.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine |
| CAS Number | 119618-29-0[1][4][5] |
| Molecular Formula | C₅H₈F₃N[1][4] |
| Molecular Weight | 139.12 g/mol [1][4] |
| Synonyms | 2(R)-2-Trifluoromethylpyrrolidine[1] |
| InChI Key | VINAMCOZNJHNIH-SCSAIBSYSA-N |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless solid or low melting solid[4][5] |
| Odor | Amine-like[4][5] |
| Melting Point | 29 - 33 °C[1] |
| Boiling Point | 110 - 112 °C[1][4] |
| Flash Point | 26 °C / 78.8 °F (closed cup)[4] |
| Storage Temperature | 2 - 8 °C[1][6] |
Hazard Identification and Toxicology
This compound is classified as hazardous under multiple categories. It is a flammable, corrosive solid that can cause severe skin and eye damage and is harmful if ingested.[4][6] In the event of a fire, it may emit toxic fumes, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen fluoride (HF).[6]
Table 3: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | 2 | H228: Flammable solid[6] |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[4][6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[6] |
Potential Health Effects:
-
Inhalation: May cause shortness of breath and a burning sensation in the throat, leading to respiratory tract irritation.[6]
-
Skin Contact: Causes severe burns, which may result in blistering.[6]
-
Eye Contact: Can lead to severe pain, corneal burns, and potentially permanent damage.[6]
-
Ingestion: Corrosive burns may appear around the lips, and the substance is considered harmful if swallowed.[6]
Experimental Protocols: Safe Handling and PPE
Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.
Protocol 3.1: General Handling in a Laboratory Setting
-
Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible.[6] Review the Safety Data Sheet (SDS) for this specific compound.
-
Engineering Controls: All work must be conducted in a well-ventilated area, exclusively within a certified chemical fume hood.[4][5][6]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ensure all electrical equipment is explosion-proof.[5][6] Ground and bond containers when transferring material.[8]
-
Dispensing: As a low-melting solid, this compound may be handled as a solid or liquid. Avoid the formation or spread of dust in the air.[6]
-
Personal Practices: Avoid breathing dust, fumes, or vapors.[5] Do not get the substance in eyes, on skin, or on clothing.[4] Wash hands thoroughly after handling.[5]
-
End of Work: Tightly close the container after use.[6] Decontaminate all equipment and the work area.
Caption: A typical workflow for safely handling this compound.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the final barrier between the researcher and the chemical.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or face shield.[5] | Protects against splashes and dust, which can cause severe eye damage.[6] |
| Skin | Chemical-resistant lab coat and full-body clothing. | Prevents skin contact that leads to severe burns.[6] |
| Hands | Nitrile rubber gloves.[4] Double-gloving is recommended for highly corrosive materials.[9] | Provides a barrier against skin absorption and corrosion.[4] |
| Respiratory | Use only in a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | Protects against inhalation of irritating and harmful vapors or dust.[6] |
Storage and Stability
Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.
Protocol 4.1: Storage Procedures
-
Container: Keep the compound in its original, tightly sealed container.[6]
-
Atmosphere: The compound is noted to be air-sensitive. Store under an inert atmosphere, such as Argon.[6]
-
Temperature: Store in a cool, dry place. The recommended storage temperature is 2-8 °C.[6]
-
Location: Store in a dedicated, well-ventilated area for flammable and corrosive materials. Keep away from sources of ignition.[6] Prevent the buildup of electrostatic charge.[6]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.[6]
Caption: Logical relationships between hazards and the required control measures.
Emergency Protocols
Immediate and appropriate action during an emergency can significantly mitigate harm.
Protocol 5.1: First Aid Measures
Table 5: Emergency First Aid Response
| Exposure Route | Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
Protocol 5.2: Accidental Release (Spill) Response
-
Evacuate: Evacuate non-essential personnel from the area.[4]
-
Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.
-
Contain: Prevent the spill from entering drains or waterways.[6]
-
Personal Protection: Wear full personal protective equipment (PPE), including respiratory protection, before approaching the spill.[4]
-
Cleanup: Use a non-sparking tool to gently sweep or shovel the material into a suitable, labeled container for disposal.[4][6] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with institutional and local regulations.
Caption: A flowchart outlining the response protocol for an accidental spill.
Protocol 5.3: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][6]
-
Specific Hazards: The compound is flammable and corrosive. Thermal decomposition can release irritating and toxic gases (COx, NOx, HF).[4][6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6]
Disposal Considerations
Waste disposal must be handled in compliance with all federal, state, and local environmental regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials as hazardous chemical waste through an approved disposal plant.[5]
-
Containers: Do not reuse empty containers. They may retain product residue and should be disposed of in the same manner as the chemical waste.
Transportation Information
This compound is classified as a dangerous good for transport.[10]
Table 6: Transportation Classification
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Class | Packing Group |
| DOT / ADR | UN2925 | Flammable solid, corrosive, organic, n.o.s. | 4.1 | 8 | III |
The technical shipping name is ((R)-(-)-2-(Trifluoromethyl)pyrrolidine).[4][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]
- 3. jelsciences.com [jelsciences.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
In-Depth Technical Guide to (R)-2-(Trifluoromethyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-2-(trifluoromethyl)pyrrolidine hydrochloride, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. The strategic incorporation of a trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines commercial suppliers, key quantitative data, synthetic pathways, and experimental applications to support researchers in its effective utilization.
Commercial Availability
This compound hydrochloride and its free base are available from several commercial suppliers. Researchers should always consult the supplier's specific documentation for the most accurate and up-to-date information.
Table 1: Prominent Commercial Suppliers
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | (R)-2-Trifluoromethylpyrrolidine hydrochloride | 1389310-06-8 | Also offers the free base and the (S)-enantiomer.[1] |
| Manchester Organics | (2R)-2-(Trifluoromethyl)pyrrolidine hydrochloride | 1389310-06-8 | - |
| Fluorochem | (R)-2-Trifluoromethylpyrrolidine hydrochloride | 1389310-06-8 | - |
| MySkinRecipes | (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride | 868623-97-6 | Offers the racemic mixture.[2] |
Physicochemical and Quality Control Data
The quality and purity of this compound hydrochloride are critical for its successful application in synthesis and drug development. While a specific Certificate of Analysis for the (R)-hydrochloride was not publicly available, the following table summarizes typical specifications based on data for the free base and related compounds. It is imperative to obtain a lot-specific Certificate of Analysis from the supplier before use.
Table 2: Representative Physicochemical and Quality Control Data
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (Assay) | ≥97% | HPLC, GC, Titration |
| Enantiomeric Excess (e.e.) | ≥98% | Chiral HPLC |
| Molecular Formula | C₅H₈F₃N·HCl | - |
| Molecular Weight | 175.58 g/mol | - |
| Melting Point | Supplier-specific | Melting Point Apparatus |
| Solubility | Soluble in water and polar organic solvents | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |
Synthesis Pathway
The asymmetric synthesis of chiral 2-(trifluoromethyl)pyrrolidines is a key area of research. One common approach involves the organocatalytic domino Michael/Mannich [3+2] cycloaddition. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic pathway to this compound HCl.
Experimental Protocols
This compound and its derivatives are valuable in asymmetric synthesis, often serving as chiral ligands or organocatalysts. The following is a representative, detailed protocol for an asymmetric alkylation, adapted from established methodologies for similar chiral pyrrolidines.[3]
Asymmetric α-Alkylation of a Ketone
This protocol describes the use of a chiral pyrrolidine derivative as a chiral auxiliary for the asymmetric α-alkylation of a ketone.
Materials:
-
Prochiral ketone (e.g., cyclohexanone)
-
This compound hydrochloride
-
Triethylamine (or other suitable base to generate the free amine in situ)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Alkylating agent (e.g., benzyl bromide)
-
Strong, non-nucleophilic base (e.g., LDA, n-BuLi)
-
Aqueous HCl solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In situ generation of the free amine: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrochloride (1.0 eq) in the chosen anhydrous solvent. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Enamine formation: Add the prochiral ketone (1.0 eq) to the reaction mixture. If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and reflux until no more water is collected. If using THF, the addition of a dehydrating agent may be necessary.
-
Alkylation: Cool the solution containing the chiral enamine to -78 °C. In a separate flask, prepare a solution of the strong base (e.g., LDA) in anhydrous THF. Slowly add the base to the enamine solution and stir for 1-2 hours at -78 °C to ensure complete deprotonation. Slowly add the alkylating agent (1.0 eq) and continue stirring at -78 °C for several hours.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl solution. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the α-alkylated ketone product by chiral HPLC or GC analysis.
Caption: Workflow for asymmetric alkylation using a chiral pyrrolidine auxiliary.
Analytical Characterization
The structural integrity and purity of this compound hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the proton adjacent to the trifluoromethyl group. The integration of these signals should be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms of the pyrrolidine ring, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: This is used to determine the chemical purity of the compound.
-
Chiral HPLC: A chiral stationary phase is essential for determining the enantiomeric excess of the (R)-enantiomer. A suitable method would involve a mobile phase of hexane and isopropanol on a chiral column.[4]
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Key Observations |
| ¹H NMR | Structural Confirmation | Chemical shifts and coupling constants of pyrrolidine protons. |
| ¹³C NMR | Structural Confirmation | Quartet for the CF₃-bearing carbon. |
| ¹⁹F NMR | Confirmation of CF₃ group | Singlet for the CF₃ group. |
| Chiral HPLC | Enantiomeric Purity | Baseline separation of the (R) and (S) enantiomers. |
| Mass Spectrometry | Molecular Weight Confirmation | Observation of the molecular ion peak. |
This technical guide serves as a foundational resource for researchers working with this compound hydrochloride. For specific applications and troubleshooting, consulting the primary literature and the supplier's technical support is highly recommended.
References
Chiral Pyrrolidines: A Cornerstone of Modern Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. When rendered chiral, this simple scaffold is transformed into a powerful tool for asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. This technical guide provides a comprehensive overview of the synthesis and application of chiral pyrrolidines, with a focus on their role as organocatalysts and versatile building blocks in the development of new chemical entities.
The Privileged Scaffold: Synthesis of Chiral Pyrrolidines
The enduring importance of chiral pyrrolidines has driven the development of numerous synthetic strategies. These can be broadly categorized into two main approaches: utilization of the "chiral pool" and asymmetric synthesis.
1.1. Chiral Pool Synthesis: Nature's Starting Blocks
Nature provides a readily available source of enantiomerically pure pyrrolidines, most notably the amino acid L-proline and its derivatives like 4-hydroxy-L-proline. These compounds serve as versatile starting materials for the synthesis of a wide range of more complex chiral pyrrolidine-based catalysts and ligands. The inherent stereochemistry of these natural products is transferred and elaborated upon through established synthetic transformations. For instance, C2-symmetric trans-2,5-disubstituted pyrrolidines, a valuable class of chiral auxiliaries and ligands, can be synthesized from enantiopure homoallylic amines derived from sulfinimines.[1]
1.2. Asymmetric Synthesis: Building Chirality from the Ground Up
-
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrolidine ring. Asymmetric induction can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, the highly diastereo- and enantioselective [3+2] cycloaddition of azomethine ylides with alkenes, catalyzed by chiral metal complexes, can generate densely substituted pyrrolidines with multiple stereocenters.[2][3]
-
Catalytic Asymmetric Aza-Cope Rearrangement-Mannich Cyclization: This tandem reaction provides a stereoselective route to acyl-substituted pyrrolidines.[4]
-
Iodocyclization of Homoallylic Sulfonamides: Enantiopure homoallylic sulfonamides, prepared from sulfinimine-derived β-amino aldehydes, can undergo stereoselective iodocyclization to yield trans-2,5-disubstituted 3-iodopyrrolidines.[1]
Chiral Pyrrolidines as Organocatalysts: The Rise of Enamine and Iminium Ion Catalysis
The discovery that L-proline can catalyze asymmetric aldol reactions marked a turning point in organic synthesis, heralding the era of organocatalysis.[5][6][7] Chiral pyrrolidines, particularly proline and its derivatives, operate through two primary activation modes: enamine and iminium ion catalysis.
2.1. Enamine Catalysis
In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the product and regenerate the catalyst. This catalytic cycle is central to a wide range of asymmetric transformations, including:
-
Aldol Reactions: The reaction of an enamine with an aldehyde to form a β-hydroxy carbonyl compound.
-
Michael Additions: The conjugate addition of an enamine to an α,β-unsaturated carbonyl compound or nitroalkene.
-
Mannich Reactions: The addition of an enamine to an imine to generate a β-amino carbonyl compound.
2.2. Iminium Ion Catalysis
Conversely, in iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the unsaturated system, activating it towards nucleophilic attack. This activation mode is particularly effective for Diels-Alder and conjugate addition reactions where the α,β-unsaturated carbonyl is the electrophile.
Key Applications in Asymmetric Synthesis
The versatility of chiral pyrrolidine catalysts is demonstrated by their successful application in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
3.1. Asymmetric Aldol Reactions
The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis. It allows for the direct coupling of two different carbonyl compounds with high enantioselectivity, avoiding the need for pre-formed enolates.[5][6][7]
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 2 | 99 | >99:1 | 99 |
| 2 | 2-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 2 | 99 | 95:5 | 99 |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 2 | 99 | >99:1 | 99 |
| 4 | Benzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 24 | 99 | 98:2 | 97 |
| 5 | 4-Nitrobenzaldehyde | Acetone | (S)-Proline (30) | DMSO | 4 | 68 | - | 76 |
Table 1: Proline-Catalyzed Asymmetric Aldol Reactions. [6][8]
3.2. Asymmetric Michael Additions
Chiral pyrrolidine derivatives, particularly the diarylprolinol silyl ethers developed by Hayashi and Jørgensen, are highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes and enones. These reactions provide access to valuable chiral γ-nitro carbonyl compounds and 1,5-dicarbonyls.[9][10]
| Entry | Aldehyde | Nitroalkene | Catalyst (mol%) | Additive (mol%) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | Diarylprolinol Silyl Ether (3) | Benzoic Acid (30) | 97 | 97:3 | >99 |
| 2 | Pentanal | trans-β-Nitrostyrene | Diarylprolinol Silyl Ether (3) | Benzoic Acid (30) | 96 | 97:3 | 98 |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | Diarylprolinol Silyl Ether (3) | Benzoic Acid (30) | 95 | 98:2 | >99 |
| 4 | Propanal | trans-1-(4-Chlorophenyl)-2-nitroethene | Diarylprolinol Silyl Ether (3) | Benzoic Acid (30) | 96 | 96:4 | >99 |
Table 2: Diarylprolinol Silyl Ether Catalyzed Asymmetric Michael Addition. [9]
3.3. Asymmetric Mannich Reactions
The asymmetric Mannich reaction, catalyzed by chiral pyrrolidines, provides a direct route to enantiomerically enriched β-amino carbonyl compounds, which are important precursors for chiral 1,3-amino alcohols and other valuable nitrogen-containing molecules.
| Entry | Imine | Nucleophile | Catalyst | Yield (%) | dr | ee (%) |
| 1 | N-Cbz-imine (R¹=Ph) | Nitroallene | Thiourea-amine | 61 | 81:19 | 91 |
| 2 | N-Cbz-imine (R¹=4-F-Ph) | Nitroallene | Thiourea-amine | 58 | 85:15 | 96 |
| 3 | N-Cbz-imine (R¹=4-Cl-Ph) | Nitroallene | Thiourea-amine | 53 | 81:19 | 95 |
| 4 | N-Cbz-imine (R¹=4-Br-Ph) | Nitroallene | Thiourea-amine | 45 | 78:22 | 95 |
| 5 | N-Ts-imine (Ar=Ph) | β-Keto acid (R=Ph) | Cinchonine-thiourea | 93 | - | 72 |
Table 3: Asymmetric Mannich Reactions Catalyzed by Chiral Amines. [11][12]
3.4. Asymmetric [3+2] Cycloadditions
Chiral pyrrolidine-based ligands are also employed in metal-catalyzed asymmetric [3+2] cycloaddition reactions. For example, palladium complexes of chiral phosphoramidite ligands effectively catalyze the reaction of trimethylenemethane (TMM) with imines to produce chiral pyrrolidines with high enantioselectivity.
| Entry | Imine | Ligand | Yield (%) | ee (%) |
| 1 | N-Boc-benzaldimine | Bis-2-naphthyl phosphoramidite | 98 | 87 |
| 2 | N-Boc-4-methoxybenzaldimine | Bis-2-naphthyl phosphoramidite | 97 | 93 |
| 3 | N-Boc-4-bromobenzaldimine | Bis-2-naphthyl phosphoramidite | 99 | 89 |
| 4 | N-Boc-2-naphthaldehyde imine | Bis-2-naphthyl phosphoramidite | 99 | 91 |
Table 4: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of TMM with N-Boc Imines.
Experimental Protocols
4.1. Synthesis of (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (A Hayashi-Jørgensen Catalyst)
To a solution of (S)-diphenylprolinol (1.0 eq.) in dichloromethane (DCM) is added imidazole (3.0 eq.) at 0 °C. Trimethylchlorosilane (2.5 eq.) is then added slowly, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is diluted with methyl tert-butyl ether (MTBE) and filtered. The organic phase is washed sequentially with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
4.2. General Procedure for Proline-Catalyzed Aldol Reaction
In a reaction vial, (S)-proline (0.1 eq.) is stirred in a mixture of methanol and water. The ketone (5.0 eq.) is added, followed by the aldehyde (1.0 eq.). The mixture is stirred at room temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[8]
4.3. General Procedure for Diarylprolinol Silyl Ether-Catalyzed Michael Addition
To a solution of the diarylprolinol silyl ether catalyst (0.03 eq.) and benzoic acid (0.3 eq.) in water is added the aldehyde (2.0 eq.) followed by the nitroalkene (1.0 eq.). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then extracted with a mixture of diethyl ether and hexane. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[9]
Conclusion
Chiral pyrrolidines have firmly established themselves as a privileged class of molecules in organic synthesis. Their accessibility through both chiral pool and asymmetric synthetic methods, combined with their remarkable efficacy as organocatalysts, ensures their continued prominence in both academic research and industrial applications. For researchers and drug development professionals, a deep understanding of the synthesis and application of chiral pyrrolidines is essential for the design and construction of the next generation of complex, stereochemically defined molecules. The ongoing development of novel pyrrolidine-based catalysts and synthetic methodologies promises to further expand the synthetic chemist's toolbox, enabling the efficient and elegant synthesis of molecules with ever-increasing complexity and therapeutic potential.
References
- 1. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (R)-2-(Trifluoromethyl)pyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of (R)-2-(trifluoromethyl)pyrrolidine derivatives, which are valuable chiral building blocks in asymmetric catalysis and medicinal chemistry. The protocols focus on the highly diastereoselective and enantioselective organocatalytic methods for their preparation.
Introduction
Chiral pyrrolidine scaffolds are central to the design of numerous organocatalysts and are prevalent in a wide range of pharmaceuticals. The incorporation of a trifluoromethyl group into this scaffold can significantly enhance the biological activity and physicochemical properties of the resulting molecules, such as metabolic stability and lipophilicity. This document details a robust and highly selective method for the synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines.
The primary strategy discussed is a formal [3+2] annulation, which involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization of the resulting Michael adduct.[1][2] This approach provides access to highly functionalized 2-(trifluoromethyl)pyrrolidines with excellent control over stereochemistry.[1][2]
Key Applications
-
Chiral Building Blocks: The synthesized this compound derivatives serve as versatile chiral synthons for the development of novel organocatalysts and ligands for asymmetric metal catalysis.
-
Pharmaceutical Scaffolds: These compounds are key intermediates in the synthesis of novel therapeutic agents, where the trifluoromethyl-pyrrolidine motif can impart desirable pharmacological properties.
-
Agrochemical Development: The unique properties of fluorinated organic compounds make these pyrrolidine derivatives attractive candidates for the development of new agrochemicals.
Data Presentation: Asymmetric Michael Addition Scope
The following tables summarize the quantitative data for the organocatalytic asymmetric Michael addition of various 1,1,1-trifluoromethylketones to nitroolefins, which is the key step in the synthesis of the target pyrrolidines.[1][2]
Table 1: Scope of the Asymmetric Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins [1][2]
| Entry | Ketone (1) | Nitroolefin (2) | Product (3) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | 1a (R = Ph) | 2a (Ar = Ph) | 3aa | >99 | >20:1 | 95:5 |
| 2 | 1a | 2b (Ar = 2-MeC₆H₄) | 3ab | 98 | >20:1 | 96:4 |
| 3 | 1a | 2c (Ar = 2-FC₆H₄) | 3ac | 99 | >20:1 | 96:4 |
| 4 | 1a | 2d (Ar = 2-ClC₆H₄) | 3ad | >99 | >20:1 | 96:4 |
| 5 | 1a | 2e (Ar = 2-BrC₆H₄) | 3ae | >99 | >20:1 | 95:5 |
| 6 | 1b (R = 2-MeOC₆H₄) | 2g (Ar = Ph) | 3bg | 97 | >20:1 | 96:4 |
| 7 | 1c (R = 3-MeOC₆H₄) | 2g | 3cg | 98 | >20:1 | 89:11 |
| 8 | 1d (R = 4-MeOC₆H₄) | 2g | 3dg | 99 | >20:1 | 88:12 |
| 9 | 1e (R = 4-CF₃C₆H₄) | 2g | 3eg | 95 | 17:1 | 93:7 |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a vial containing the 1,1,1-trifluoromethylketone (0.21 mmol) and the nitroolefin (0.20 mmol) is added the solvent (e.g., toluene, 1.0 M). The bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst, QD-TU) is then added (typically 5-10 mol%). The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the indicated time (typically 1-24 hours) until full conversion is observed by TLC analysis. The crude product is then purified by flash column chromatography.[1][2]
General Procedure for the Reductive Cyclization
The purified Michael adduct (0.10 mmol) is dissolved in a suitable solvent (e.g., methanol). A catalyst for hydrogenation, such as palladium on carbon (Pd/C), is added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., via a balloon or a Parr shaker) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude pyrrolidine is purified by column chromatography to yield the final product.[1]
Visualizations
Reaction Workflow
The overall synthetic strategy for accessing trisubstituted 2-(trifluoromethyl)pyrrolidines is depicted below.
Caption: Workflow for the synthesis of 2-(trifluoromethyl)pyrrolidines.
Catalytic Cycle for Michael Addition
The proposed catalytic cycle for the asymmetric Michael addition involves the activation of the ketone by the secondary amine of the catalyst to form an enamine intermediate.
Caption: Proposed catalytic cycle for the Michael addition.
References
Application Note: N-Alkylation of (R)-2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(trifluoromethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. N-alkylation of this pyrrolidine scaffold allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Key Considerations for N-Alkylation
The presence of the electron-withdrawing trifluoromethyl group at the C2 position decreases the nucleophilicity of the pyrrolidine nitrogen. This may necessitate the use of more reactive alkylating agents or slightly more forcing reaction conditions compared to the alkylation of unsubstituted pyrrolidines. Careful selection of the base and solvent is crucial to ensure efficient reaction and minimize side products.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base. This method is straightforward and suitable for a wide range of alkylating agents.
Experimental Workflow
Caption: Workflow for Direct N-Alkylation.
Materials
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the pyrrolidine.
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination
Experimental Workflow
Caption: Workflow for Reductive Amination.
Materials
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography
Procedure
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous 1,2-dichloroethane or dichloromethane.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion or enamine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated pyrrolidine derivative.
Data Presentation
The following table summarizes expected outcomes for the N-alkylation of this compound with various electrophiles using the protocols described above. Yields are estimates based on general literature for similar transformations and may vary depending on the specific substrate and reaction conditions.
| Protocol | Electrophile | Product | Typical Yield (%) | Notes |
| Direct Alkylation | Methyl Iodide | (R)-1-Methyl-2-(trifluoromethyl)pyrrolidine | 85-95 | Highly reactive alkylating agent. Reaction is typically fast. |
| Ethyl Bromide | (R)-1-Ethyl-2-(trifluoromethyl)pyrrolidine | 70-85 | Less reactive than methyl iodide, may require longer reaction times. | |
| Benzyl Bromide | (R)-1-Benzyl-2-(trifluoromethyl)pyrrolidine | 80-90 | Reactive benzylic halide. | |
| Reductive Amination | Formaldehyde | (R)-1-Methyl-2-(trifluoromethyl)pyrrolidine | 80-90 | Formaldehyde is typically used as an aqueous solution (formalin) or as paraformaldehyde. |
| Acetaldehyde | (R)-1-Ethyl-2-(trifluoromethyl)pyrrolidine | 75-85 | ||
| Acetone | (R)-1-Isopropyl-2-(trifluoromethyl)pyrrolidine | 70-80 | Ketones are generally less reactive than aldehydes. | |
| Benzaldehyde | (R)-1-Benzyl-2-(trifluoromethyl)pyrrolidine | 85-95 |
Conclusion
The protocols provided for direct N-alkylation and reductive amination offer versatile and reliable methods for the synthesis of a diverse range of N-substituted this compound derivatives. The choice of method will depend on the desired substituent and the availability of the corresponding electrophile. Proper optimization of reaction conditions will ensure high yields and purity of the target compounds, facilitating further studies in drug discovery and development.
References
Application Notes & Protocols in Medicinal Chemistry for Neurological Disorders
These application notes provide an overview of current medicinal chemistry strategies, key therapeutic targets, and associated experimental protocols for major neurological disorders. The content is intended for researchers, scientists, and professionals involved in drug discovery and development.
Alzheimer's Disease (AD)
Application Note: Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] The primary pathological hallmarks are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2] Medicinal chemistry efforts are focused on several key targets aimed at modifying the disease course.
Key Therapeutic Targets & Medicinal Chemistry Strategies:
-
Amyloid Pathway: This remains a central focus. Strategies include:
-
Secretase Modulation: Designing inhibitors or modulators for β-secretase (BACE1) and γ-secretase, enzymes responsible for cleaving the amyloid precursor protein (APP) to produce Aβ peptides.[3]
-
Aβ Aggregation Inhibition: Developing small molecules that prevent the aggregation of Aβ monomers into toxic oligomers and plaques.[2] Polyphenols and metal chelators have shown potential in this area.[4][5]
-
Aβ Clearance: Enhancing the removal of Aβ from the brain, a strategy successfully demonstrated by monoclonal antibody therapies.[2]
-
-
Tau Pathology: Targeting the hyperphosphorylation of tau protein is another critical avenue.
-
Kinase Inhibitors: Developing inhibitors for kinases like GSK-3β, which are involved in tau phosphorylation.[6]
-
Tau Aggregation Inhibitors: Creating compounds that prevent the assembly of phosphorylated tau into NFTs.
-
-
Cholinergic System: Acetylcholinesterase inhibitors (AChEIs) represent a major class of symptomatic treatments. These drugs prevent the breakdown of acetylcholine, a key neurotransmitter for memory and learning, thereby improving cholinergic function.[7]
-
Neuroinflammation: Chronic inflammation mediated by microglia and astrocytes contributes significantly to AD pathogenesis.[8][9] Modulating these inflammatory responses is a promising therapeutic strategy.[2]
Quantitative Data: Inhibitory Activity of Selected Compounds
The following table summarizes the in-vitro inhibitory concentrations (IC50) for various compounds against targets relevant to AD.
| Compound Class / Name | Target Enzyme / Process | IC50 Value | Source |
| Citrus limon Peel Extract (LPE) | Butyrylcholinesterase (BuChE) | ~ 73 µM | [10] |
| Citrus limon Peel Extract (LPE) | Monoamine Oxidase-A/B (MAO-A/B) | ~ 80 µM | [10] |
| Citrus limon Peel Extract (LPE) | Aβ1-40 Aggregation | ~ 170 µM | [10] |
| Clioquinol (Metal Chelator) | Aβ Aggregation (in presence of metals) | Phase II Clinical Trial Showed Cognitive Benefit | [5] |
Visualizing the Amyloid Cascade Hypothesis
The diagram below illustrates the enzymatic processing of Amyloid Precursor Protein (APP) and the central role of Aβ aggregation in Alzheimer's disease pathology.
Parkinson's Disease (PD)
Application Note: Parkinson's disease is the second most common neurodegenerative disorder, primarily characterized by motor symptoms like tremors, rigidity, and bradykinesia.[11] The pathological hallmark is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta and the presence of intracellular protein aggregates called Lewy bodies, primarily composed of α-synuclein.[11][12]
Key Therapeutic Targets & Medicinal Chemistry Strategies:
-
Dopaminergic System Restoration: Current therapies are mainly symptomatic and aim to restore dopamine levels in the brain.[11][13]
-
Dopamine Precursors: Levodopa (L-DOPA), a metabolic precursor to dopamine, remains the cornerstone of PD therapy.[13] It is often co-administered with peripheral decarboxylase inhibitors (e.g., Carbidopa) to prevent its premature conversion to dopamine outside the brain.[13]
-
Dopamine Agonists: Compounds that directly stimulate dopamine receptors.
-
Enzyme Inhibitors: Inhibitors of Monoamine Oxidase B (MAO-B) and Catechol-O-methyl-transferase (COMT) are used to prevent the breakdown of dopamine in the brain, thereby prolonging its effect.[11]
-
-
α-Synuclein Aggregation: Targeting the misfolding and aggregation of α-synuclein is a key disease-modifying strategy.
-
Aggregation Inhibitors: Development of small molecules to prevent the formation of toxic α-synuclein oligomers and fibrils.
-
-
Neuroinflammation and Oxidative Stress: These processes are heavily implicated in the degeneration of dopaminergic neurons.[14]
-
Antioxidants: Natural products like flavonoids and compounds from walnut extract have shown neuroprotective effects by reducing reactive oxygen species (ROS).[14]
-
Anti-inflammatory Agents: Baicalein, a flavonoid, has demonstrated anti-inflammatory and neuroprotective effects in animal models of PD.[14]
-
Visualizing Dopaminergic Therapy in Parkinson's Disease
This diagram illustrates the primary strategies for increasing dopamine levels at the synaptic cleft in the treatment of Parkinson's Disease.
Multiple Sclerosis (MS)
Application Note: Multiple sclerosis is a chronic, autoimmune inflammatory disease of the central nervous system (CNS) characterized by demyelination, neuronal loss, and inflammation.[15][16] The therapeutic landscape for MS has evolved significantly, with a focus on disease-modifying therapies (DMTs) that target the underlying autoimmune processes.[16][17]
Key Therapeutic Targets & Medicinal Chemistry Strategies:
-
Immunomodulation: The primary strategy is to modulate or suppress the aberrant immune response.
-
S1P Receptor Modulators: Sphingosine-1-phosphate (S1P) receptor modulators, such as fingolimod and siponimod, sequester lymphocytes in the lymph nodes, preventing their entry into the CNS.[18][19]
-
B-Cell Depletion: Monoclonal antibodies like ocrelizumab target and deplete CD20-positive B cells, which play a key role in MS pathogenesis.[18]
-
Interferon Therapy: Interferon-beta drugs have immunomodulatory effects and have been shown to reduce relapse rates.[16]
-
-
Inhibiting Immune Cell Trafficking: Preventing immune cells from crossing the blood-brain barrier (BBB) is an effective approach. Natalizumab, an α4 integrin antagonist, exemplifies this strategy.[15]
-
Remyelination and Neuroprotection: An emerging area of research focuses on developing therapies that can repair damaged myelin sheaths and protect neurons from further damage, aiming to halt or reverse disability progression.[18]
Quantitative Data: Efficacy of Disease-Modifying Therapies (DMTs) in MS
This table presents clinical data for several FDA-approved DMTs for relapsing forms of MS.
| Drug Name | Mechanism of Action | Efficacy Measure | Result | Source |
| Interferon beta-1a | Immunomodulator | Relapse Rate Reduction (vs. Placebo) | 27-33% | [16] |
| Ocrelizumab | Anti-CD20 B-cell Depletion | Reduced Disability Progression (PPMS) | Significant reduction vs. Placebo | [16][17] |
| Siponimod (Mayzent) | S1P Receptor Modulator | Reduced Disability Progression (SPMS) | Significant reduction vs. Placebo | [19] |
| Cladribine (Mavenclad) | Purine Nucleoside Analog | Reduced Relapse Rates | Significant reduction | [17] |
Epilepsy
Application Note: Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures resulting from abnormal electrical activity in the brain.[20] It affects approximately 70 million people worldwide.[20] While many anti-epileptic drugs (AEDs) are available, 30-40% of patients suffer from drug-resistant epilepsy, driving the need for novel therapeutic approaches.[21]
Key Therapeutic Targets & Medicinal Chemistry Strategies:
-
Modulation of Ion Channels: Many AEDs act by stabilizing neuronal membranes.
-
Voltage-Gated Sodium Channel Blockers: This is a classic mechanism for drugs like carbamazepine and phenytoin, which reduce high-frequency neuronal firing.[21]
-
Calcium Channel Blockers: Targeting specific calcium channels can reduce neurotransmitter release.
-
-
Enhancement of GABAergic Inhibition: Increasing the activity of the inhibitory neurotransmitter GABA is a common strategy.
-
GABA-A Receptor Modulators: Benzodiazepines and barbiturates are positive allosteric modulators of the GABA-A receptor. Neurosteroids like ganaxolone are also being developed for this target.[21]
-
-
Reduction of Glutamatergic Excitation: Diminishing the action of the primary excitatory neurotransmitter, glutamate, can prevent seizure propagation.
-
Novel Targets: Research is expanding to include new mechanisms.
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Assay - LPS-Induced Microglial Activation
This protocol describes a cell-based assay to screen compounds for anti-neuroinflammatory activity by measuring the inhibition of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated microglial cells.[22][23]
1. Materials & Reagents:
-
BV-2 microglial cell line or primary microglia
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6[22]
-
Griess Reagent for nitrite (NO) measurement
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
2. Experimental Procedure:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO) group.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.[22]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine and nitrite analysis.
-
Cytokine Measurement (ELISA): Quantify the concentration of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.[22]
-
Nitrite Measurement (Griess Assay): Measure the production of nitric oxide by quantifying nitrite in the supernatant using the Griess reagent.
-
Cell Viability Assessment: Assess the cytotoxicity of the test compounds by performing an MTT or similar viability assay on the remaining cells in the plate.
3. Data Analysis:
-
Calculate the percentage inhibition of cytokine/nitrite release for each compound concentration relative to the LPS-only treated group.
-
Normalize the inhibition data to cell viability data to exclude effects due to cytotoxicity.
-
Plot the dose-response curve and calculate the IC50 value for each compound.
Visualizing the Neuroinflammation Assay Workflow
This workflow diagram outlines the key steps of the in-vitro LPS-induced neuroinflammation assay.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory potential of a compound against a target enzyme, such as acetylcholinesterase or monoamine oxidase. The specific substrate and detection method will vary depending on the enzyme.[10][24]
1. Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of a test inhibitor. The rate is typically determined by monitoring the formation of a product or the depletion of a substrate over time, often via a change in absorbance or fluorescence.
2. Materials & Reagents:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well microplate (UV-transparent or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
3. Experimental Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept low (<1%) and consistent across all wells.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Buffer only (to measure background signal).
-
Negative Control (100% activity): Buffer, enzyme, and vehicle (DMSO).
-
Positive Control: Buffer, enzyme, and positive control inhibitor.
-
Test Wells: Buffer, enzyme, and various concentrations of the test compound.
-
-
Pre-incubation: Add the enzyme to the wells containing buffer and inhibitors. Pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously (a multichannel pipette is recommended).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes). The rate of reaction is determined from the linear portion of the progress curve.
-
Endpoint Measurement (Alternative): Alternatively, for some assays, the reaction can be stopped after a fixed time by adding a stop solution, and a single endpoint reading is taken.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear phase of the signal vs. time plot.
-
Subtract the background rate from the blank wells.
-
Calculate the percentage of enzyme inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of the test compound and V_control is the rate in the vehicle control well.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.
References
- 1. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pathways Identify Novel Drug Targets for the Prevention and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Anti-Alzheimer's Therapeutic Molecules Targeting Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel drug targets based on metallobiology of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cellectricon.com [cellectricon.com]
- 9. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Therapeutic Strategies for Parkinson’s Disease and Future Prospects: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Multifunctional role of natural products for the treatment of Parkinson’s disease: At a glance [frontiersin.org]
- 15. Developing Therapeutics for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Therapeutic Advances in Multiple Sclerosis [frontiersin.org]
- 17. Emerging treatments for multiple sclerosis - Mayo Clinic [mayoclinic.org]
- 18. youtube.com [youtube.com]
- 19. Siponimod - Wikipedia [en.wikipedia.org]
- 20. Antiepileptic drugs in development pipeline: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What drugs are in development for Epilepsy? [synapse.patsnap.com]
- 22. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 23. criver.com [criver.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: (R)-2-(Trifluoromethyl)pyrrolidine as a Chiral Building Block for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(trifluoromethyl)pyrrolidine is a valuable chiral building block in pharmaceutical development and medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group into the pyrrolidine scaffold imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability. These characteristics make it a desirable moiety in the design of novel therapeutics, particularly for targeting neurological disorders.[1] The pyrrolidine ring itself is a prevalent structural motif in a multitude of bioactive natural products and pharmaceutical agents.[2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in drug discovery.
Physicochemical Properties and Advantages in Drug Design
The trifluoromethyl group is a key pharmacophore that significantly influences the properties of a drug candidate. Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increased Bioavailability: The lipophilic nature of the CF3 group can improve a molecule's ability to cross cellular membranes, leading to better absorption and distribution.[3]
-
Improved Target Binding: The CF3 group can engage in unique interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and potency.
-
Modulation of pKa: The inductive effect of the CF3 group can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.
Synthesis of Chiral 2-(Trifluoromethyl)pyrrolidine Derivatives
The asymmetric synthesis of 2-(trifluoromethyl)pyrrolidine derivatives is critical for accessing enantiomerically pure compounds for pharmaceutical development. Organocatalysis has emerged as a powerful tool for establishing the desired stereochemistry.[2]
Organocatalytic Asymmetric Michael Addition/Reductive Cyclization
A highly effective method for synthesizing trisubstituted 2-trifluoromethyl pyrrolidines involves a domino Michael addition/reductive cyclization sequence.[4] This approach utilizes a chiral secondary amine catalyst to control the stereoselective addition of a trifluoromethyl ketone to a nitroolefin, followed by a diastereoselective reductive cyclization to form the pyrrolidine ring.
Experimental Protocol: Synthesis of a Trisubstituted 2-(Trifluoromethyl)pyrrolidine Derivative
This protocol is adapted from the work of Corbett et al. and describes a general procedure for the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethyl ketones to nitroolefins, followed by reductive cyclization.[5][4]
Step 1: Asymmetric Michael Addition
-
To a solution of the nitroolefin (0.20 mmol) and the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10 mol%) in a suitable solvent (e.g., toluene, 1.0 M) at the desired temperature (e.g., -10 °C), add the 1,1,1-trifluoromethyl ketone (0.21 mmol).
-
Stir the reaction mixture at this temperature for the specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction can be directly subjected to the next step or purified by flash column chromatography on silica gel to isolate the Michael adduct.
Step 2: Reductive Cyclization
-
To a solution of the crude or purified Michael adduct (from Step 1) in a suitable solvent (e.g., methanol), add a reducing agent (e.g., NaBH4) in portions at 0 °C.
-
After the reduction of the ketone is complete (monitored by TLC), add a catalyst for hydrogenation (e.g., Pd/C) and a source of hydrogen (e.g., H2 gas balloon or ammonium formate).
-
Stir the mixture at room temperature until the nitro group is fully reduced and cyclization has occurred (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired trisubstituted 2-(trifluoromethyl)pyrrolidine.
Quantitative Data for Asymmetric Michael Addition
The following table summarizes representative data for the organocatalytic Michael addition step, demonstrating the high yields and stereoselectivities achievable with this method.[5][4]
| Entry | Nitroolefin | Trifluoromethyl Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | trans-β-Nitrostyrene | 1-Phenyl-2,2,2-trifluoroethanone | 98 | >20:1 | 96:4 |
| 2 | (E)-1-(2-Chlorophenyl)-2-nitroethene | 1-Phenyl-2,2,2-trifluoroethanone | 95 | >20:1 | 97:3 |
| 3 | (E)-1-(4-Methoxyphenyl)-2-nitroethene | 1-Phenyl-2,2,2-trifluoroethanone | 99 | 19:1 | 93.5:6.5 |
| 4 | (E)-1-(2-Methoxyphenyl)-2-nitroethene | 1-(o-Tolyl)-2,2,2-trifluoroethanone | 97 | >20:1 | 96:4 |
Application in Pharmaceutical Synthesis: Alpelisib
While not containing the specific this compound moiety, the FDA-approved drug Alpelisib (PIQRAY®) incorporates a structurally related (S)-pyrrolidine-1,2-dicarboxamide fragment.[6] Alpelisib is a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[7] Mutations in the PIK3CA gene, which encodes for p110α, are common in several cancers, leading to the hyperactivation of the PI3K/Akt/mTOR signaling pathway and promoting tumor growth.[3][8]
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Alpelisib
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[9] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[10] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane.[11] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.[2]
Alpelisib specifically inhibits the p110α isoform of PI3K, thereby blocking the production of PIP3 and downstream signaling.[12] This leads to decreased proliferation and increased apoptosis in cancer cells with PIK3CA mutations.[8]
Synthetic Workflow for a Pharmaceutical Intermediate
The synthesis of complex pharmaceuticals like Alpelisib involves a multi-step process. The following diagram illustrates a generalized workflow for the coupling of a chiral pyrrolidine-containing fragment to a core heterocyclic structure, a key step in the synthesis of many pharmaceuticals.
Conclusion
This compound and its derivatives are highly valuable chiral building blocks for the development of new pharmaceuticals. The unique properties conferred by the trifluoromethyl group, combined with the privileged pyrrolidine scaffold, offer significant advantages in drug design. The organocatalytic methods described provide efficient and highly stereoselective routes to these important intermediates. As demonstrated by the example of Alpelisib, targeting key signaling pathways with precisely engineered molecules containing such chiral building blocks is a powerful strategy in modern drug discovery.
References
- 1. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
Application Notes: Enantioselective Synthesis of Chiral 2-(Trifluoromethyl)pyrrolidine Scaffolds for API Development
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the enantioselective synthesis of highly functionalized 2-(trifluoromethyl)pyrrolidine derivatives. The inherent chirality and the presence of the trifluoromethyl group make these compounds valuable building blocks in the development of novel Active Pharmaceutical Ingredients (APIs). The trifluoromethyl moiety can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The protocols outlined below describe a formal (3+2)-annulation strategy, commencing with an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. This is followed by a diastereoselective reductive cyclization to yield the target pyrrolidine structures. This methodology provides access to trisubstituted 2-trifluoromethyl pyrrolidines with high diastereo- and enantioselectivity.[1][2]
Key Applications in Drug Discovery
-
Chiral Building Blocks: The synthesized enantiopure 2-(trifluoromethyl)pyrrolidines serve as versatile scaffolds for the construction of more complex molecules. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs.
-
Novel Catalyst Development: These chiral pyrrolidines can be further functionalized to create novel organocatalysts for a variety of asymmetric transformations, including aldol and Michael reactions, which are fundamental in pharmaceutical synthesis.
-
Fragment-Based Drug Design: The unique stereochemical and electronic properties of these compounds make them attractive fragments for screening and lead optimization in drug discovery programs.
General Experimental Workflow
The overall synthetic strategy involves a two-step sequence. The first step is a highly enantioselective Michael addition reaction to set the stereochemistry, followed by a reductive cyclization to form the pyrrolidine ring.
References
Application Notes and Protocols: (R)-2-(Trifluoromethyl)pyrrolidine Derivatives in Organocatalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-2-(trifluoromethyl)pyrrolidine derivatives as organocatalysts in asymmetric synthesis. The focus is on their application in constructing chiral trifluoromethylated pyrrolidines, which are significant structural motifs in medicinal chemistry and drug development. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of these methods.
Application: Asymmetric Synthesis of Trisubstituted 2-Trifluoromethyl Pyrrolidines via Michael Addition and Reductive Cyclization
This compound-based organocatalysts are highly effective in catalyzing the asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. This reaction proceeds with high efficiency and stereoselectivity, yielding Michael adducts that can be subsequently cyclized to form highly functionalized, trisubstituted 2-trifluoromethyl pyrrolidines with three contiguous stereocenters.[1][2][3][4][5] This two-step sequence is atom-efficient and provides a reliable method for generating molecular complexity from simple starting materials.[1][2]
Quantitative Data Summary
The following table summarizes the performance of an organocatalyst in the asymmetric Michael addition of 1,1,1-trifluoromethylketones to various nitroolefins. The subsequent reductive cyclization consistently yields the corresponding trisubstituted 2-trifluoromethyl pyrrolidines.
| Entry | Nitroolefin (R) | Michael Adduct Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | 95 | >20:1 | 98 |
| 2 | 4-ClC₆H₄ | 92 | >20:1 | 97 |
| 3 | 4-MeOC₆H₄ | 96 | >20:1 | 99 |
| 4 | 2-Naphthyl | 93 | 19:1 | 96 |
| 5 | Thiophen-2-yl | 88 | 15:1 | 95 |
Data synthesized from information presented in the search results.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition
-
To a solution of the 1,1,1-trifluoromethylketone (1.2 equiv.) and the nitroolefin (1.0 equiv.) in a suitable solvent (e.g., toluene or dichloromethane) at the desired temperature (e.g., -10 °C), add the (R)-pyrrolidine-based organocatalyst (5-10 mol%).
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction can be directly subjected to the reductive cyclization step or purified by column chromatography.
-
The diastereomeric ratio can be determined by ¹⁹F NMR spectroscopic analysis of the crude product, and the enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.[1]
Protocol 2: Diastereoselective Reductive Cyclization
-
To the crude Michael adduct from the previous step, add a suitable reducing agent (e.g., H₂ gas with a Pd/C catalyst, or NaBH₄ in MeOH).
-
Stir the reaction at room temperature until the reduction is complete (as monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to obtain the trisubstituted 2-trifluoromethyl pyrrolidine.
Reaction Workflow
Caption: Workflow for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.
Application: Domino Michael/Mannich [3+2] Cycloaddition
A highly efficient one-pot protocol for the asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines involves an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence.[6][7] This method, often employing a commercially available secondary amine catalyst, leads to the formation of pyrrolidine derivatives with three contiguous stereogenic centers in high yields and with excellent stereoselectivities.[6][7]
Quantitative Data Summary
The following table illustrates the outcomes of the domino Michael/Mannich reaction between various substrates, catalyzed by a secondary amine.
| Entry | Michael Acceptor | Imine Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (E)-N-Benzylidene-4-methylbenzenesulfonamide | Ethyl 2-((trifluoromethyl)sulfonyloxy)acetate | 92 | >95:5 | 98 |
| 2 | (E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | Ethyl 2-((trifluoromethyl)sulfonyloxy)acetate | 88 | >95:5 | 97 |
| 3 | (E)-N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | Ethyl 2-((trifluoromethyl)sulfonyloxy)acetate | 95 | 94:6 | 99 |
| 4 | (E)-N-(Furan-2-ylmethylene)-4-methylbenzenesulfonamide | Ethyl 2-((trifluoromethyl)sulfonyloxy)acetate | 85 | 92:8 | 96 |
Data synthesized from information presented in the search results.
Experimental Protocol
Protocol 3: Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition
-
In a reaction vial, dissolve the Michael acceptor (1.0 equiv.) and the imine precursor (1.2 equiv.) in a suitable solvent (e.g., chloroform or toluene).
-
Add the secondary amine organocatalyst (e.g., a derivative of this compound) (10-20 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction typically completes within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired highly functionalized trifluoromethyl-substituted pyrrolidine.
Reaction Signaling Pathway
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of (R)-2-(trifluoromethyl)pyrrolidine in Agrochemical Synthesis
(R)-2-(trifluoromethyl)pyrrolidine is a chiral building block with significant potential in the synthesis of novel agrochemicals. The incorporation of a trifluoromethyl (CF3) group can enhance the efficacy, metabolic stability, and lipophilicity of bioactive molecules, properties highly desirable in the development of modern pesticides.[1][2] Furthermore, the stereochemistry of a molecule is often crucial for its biological activity, with one enantiomer frequently exhibiting significantly higher potency than the other.[1] This document outlines the potential applications of this compound in the synthesis of new insecticidal, fungicidal, and herbicidal compounds, providing detailed hypothetical protocols and workflows.
Significance of Trifluoromethyl and Chiral Pyrrolidine Moieties in Agrochemicals
The trifluoromethyl group is a key substituent in a large number of successful commercial agrochemicals.[1][3] Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's interaction with its biological target and its behavior in the environment. Similarly, the pyrrolidine ring is a prevalent scaffold in biologically active compounds, including pharmaceuticals and agrochemicals.[4] The rigid, five-membered ring structure can orient substituents in a well-defined spatial arrangement, which is often critical for binding to target enzymes or receptors.
The use of a specific enantiomer, such as the (R)-enantiomer of 2-(trifluoromethyl)pyrrolidine, allows for the synthesis of chirally pure agrochemicals. This can lead to products with higher specific activity, reduced off-target effects, and a lower environmental footprint compared to their racemic counterparts.
Potential Applications in Agrochemical Synthesis
While no major commercial agrochemical to date explicitly lists this compound as a direct precursor in publicly available literature, its structure suggests its utility in the synthesis of analogs of several classes of pesticides. The secondary amine of the pyrrolidine ring provides a reactive handle for the introduction of this valuable chiral motif into a variety of molecular scaffolds.
Many modern insecticides feature nitrogen-containing heterocyclic rings. This compound can be incorporated into structures analogous to existing insecticides to potentially discover new compounds with improved properties.
-
Potential Targets: Neonicotinoid analogs, diamide insecticide analogs, and novel heterocyclic structures.
-
Rationale: The pyrrolidine moiety can mimic or modify the binding interactions of existing insecticidal pharmacophores. The trifluoromethyl group can enhance insecticidal potency and metabolic stability.
Fungicides often target specific enzymes in fungal pathogens. The precise three-dimensional shape of a molecule is critical for effective enzyme inhibition.
-
Potential Targets: Succinate dehydrogenase inhibitor (SDHI) fungicide analogs, and novel heterocyclic fungicides.
-
Rationale: The chiral this compound scaffold can be used to synthesize molecules with a defined stereochemistry, potentially leading to highly selective and potent enzyme inhibitors.
Herbicides act on a variety of plant-specific biological pathways. The introduction of the this compound moiety could lead to the discovery of new herbicidal modes of action or compounds with improved crop selectivity.
-
Potential Targets: Protoporphyrinogen oxidase (PPO) inhibitor analogs, and other heterocyclic herbicides.
-
Rationale: The unique electronic and steric properties of the trifluoromethylpyrrolidine group could lead to novel interactions with herbicidal targets.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the synthesis of novel agrochemical candidates using this compound. These protocols are based on established synthetic methodologies for similar chemical transformations.
This protocol describes the synthesis of a novel pyrazole carboxamide, a scaffold found in a number of successful agrochemicals.
Workflow Diagram:
Materials:
-
This compound
-
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acylation: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dry DCM at 0 °C, add a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dry DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired pyrazole carboxamide.
Data to Collect:
| Parameter | Measurement |
| Yield | Mass and percentage of the final product |
| Purity | HPLC or GC-MS analysis |
| Enantiomeric Excess | Chiral HPLC analysis |
| Structure Verification | 1H NMR, 13C NMR, and HRMS |
This protocol describes a Buchwald-Hartwig amination to couple the pyrrolidine with an aromatic ring, a common structural motif in agrochemicals.
Workflow Diagram:
Materials:
-
This compound
-
1-Bromo-4-chlorobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To an oven-dried flask, add 1-bromo-4-chlorobenzene (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon.
-
Add dry toluene, followed by this compound (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the N-aryl pyrrolidine.
Data to Collect:
| Parameter | Measurement |
| Yield | Mass and percentage of the final product |
| Purity | HPLC or GC-MS analysis |
| Enantiomeric Purity | Chiral HPLC analysis |
| Structure Verification | 1H NMR, 13C NMR, and HRMS |
Summary of Potential Agrochemicals and Expected Biological Activities
The following table summarizes the classes of potential agrochemicals that could be synthesized from this compound and their anticipated biological activities based on the known properties of similar structures.
| Potential Agrochemical Class | Synthetic Approach (from Protocol) | Expected Biological Activity | Rationale for Activity |
| Pyrazole Carboxamides | Protocol 1 | Insecticidal, Fungicidal | The pyrazole carboxamide scaffold is a known pharmacophore in SDHI fungicides and some insecticides. The chiral pyrrolidine could enhance target binding. |
| N-Aryl Pyrrolidines | Protocol 2 | Herbicidal, Fungicidal | The N-aryl heterocycle motif is present in various herbicides and fungicides. The trifluoromethyl group can increase lipophilicity and cell penetration. |
| Pyrrolidinyl-Substituted Pyridines | Nucleophilic Aromatic Substitution | Insecticidal, Fungicidal | Pyridine-based agrochemicals are numerous.[1][3] The chiral pyrrolidine can introduce stereospecificity, potentially increasing potency and selectivity. |
Logical Relationships in Agrochemical Development
The development of new agrochemicals from a novel building block like this compound follows a logical progression from synthesis to biological evaluation.
Logical Workflow Diagram:
This workflow illustrates that the synthesis of a library of compounds based on the this compound scaffold is the first step. These compounds would then undergo primary screening to identify initial "hits" with desired biological activity. Promising hits are then selected as "leads" for further chemical modification to optimize their potency, selectivity, and safety profiles, ultimately leading to the selection of a development candidate.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Diastereoselective Reactions Involving (R)-2-(Trifluoromethyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-2-(trifluoromethyl)pyrrolidine derivatives in diastereoselective synthesis. The unique stereoelectronic properties of the trifluoromethyl group on the chiral pyrrolidine scaffold make these compounds valuable building blocks and auxiliaries for the construction of complex, stereochemically defined molecules with significant potential in medicinal chemistry and drug discovery.
Application in Diastereoselective Michael Additions and Domino Reactions
This compound derivatives are instrumental in the stereocontrolled synthesis of highly substituted pyrrolidine rings, which are prevalent structural motifs in many biologically active compounds. A prominent application is in the organocatalytic asymmetric Michael addition of ketones to nitroolefins, followed by a diastereoselective reductive cyclization, providing access to trisubstituted 2-trifluoromethyl pyrrolidines.[1][2][3] This formal [3+2] annulation strategy allows for the creation of three contiguous stereocenters with excellent control.[1][2][3]
Furthermore, these derivatives are key components in domino Michael/Mannich [3+2] cycloaddition sequences.[1][4][5] These one-pot protocols offer an efficient route to highly functionalized trifluoromethylated pyrrolidines with high yields and stereoselectivities, making them attractive for the synthesis of compounds with potential medical applications.[1][4]
Quantitative Data Summary: Diastereoselective Michael Addition and Cyclization
| Entry | Ketone | Nitroolefin | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. | Ref. |
| 1 | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | (E)-Nitrostyrene | Cinchonidine derivative | Toluene | -20 | 95 | >20:1 | [1] |
| 2 | 1-Phenyl-2,2,2-trifluoroethan-1-one | (E)-Nitrostyrene | Cinchonidine derivative | Toluene | -20 | 91 | >20:1 | [1] |
| 3 | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | (E)-Nitrostyrene | Cinchonidine derivative | Toluene | -20 | 96 | >20:1 | [1] |
| 4 | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | (E)-Nitrostyrene | Cinchonidine derivative | Toluene | -20 | 85 | >20:1 | [1] |
| 5 | 1-(Thiophen-2-yl)-2,2,2-trifluoroethan-1-one | (E)-Nitrostyrene | Cinchonidine derivative | Toluene | -20 | 88 | >20:1 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition/Reductive Cyclization[1][2]
Step A: Asymmetric Michael Addition
-
To a solution of the 1,1,1-trifluoromethylketone (1.05 equiv.) and the nitroolefin (1.0 equiv.) in toluene (0.1 M) at -20 °C is added the cinchonidine-derived catalyst (0.1 equiv.).
-
The reaction mixture is stirred at -20 °C for the time indicated by TLC analysis (typically 12-24 h).
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the Michael adduct.
Step B: Diastereoselective Reductive Cyclization
-
The purified Michael adduct (1.0 equiv.) is dissolved in methanol (0.1 M).
-
Raney nickel (50% slurry in water, ~1.0 g per 1.0 g of adduct) is added to the solution.
-
The reaction mixture is stirred under an atmosphere of H2 (balloon pressure) at room temperature for 12-18 h.
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the trisubstituted 2-trifluoromethyl pyrrolidine.
Protocol 2: Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition[4]
-
To a solution of the α,β-unsaturated aldehyde (1.0 equiv.) and the nitroalkane (1.2 equiv.) in dichloromethane (0.2 M) is added a commercially available secondary amine catalyst (e.g., diphenylprolinol silyl ether, 0.2 equiv.).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel to afford the highly functionalized trifluoromethyl-substituted pyrrolidine.
Application in Medicinal Chemistry: Targeting Inflammatory Signaling Pathways
Derivatives of pyrrolidine are widely recognized as versatile scaffolds in drug discovery due to their ability to form key interactions with biological targets. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
A notable example of a bioactive pyrrolidine derivative is 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) , which has been shown to be a potent inhibitor of Toll-like receptor (TLR) signaling pathways.[6] TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases. MNP effectively suppresses both the MyD88-dependent and TRIF-dependent signaling pathways, leading to the inhibition of pro-inflammatory gene expression.[6] This makes compounds based on this scaffold promising candidates for the development of novel anti-inflammatory agents.
Visualization of the TLR4 Signaling Pathway Inhibition
The following diagram illustrates the points of intervention of a representative pyrrolidine-based inhibitor in the Toll-like Receptor 4 (TLR4) signaling cascade.
Experimental Workflow for Evaluating Bioactivity
The following diagram outlines a typical workflow for assessing the anti-inflammatory activity of newly synthesized this compound derivatives.
Conclusion
This compound derivatives represent a powerful class of chiral building blocks and auxiliaries for diastereoselective synthesis. Their application in Michael additions, domino reactions, and as scaffolds for bioactive molecules highlights their importance in modern organic and medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex, stereochemically rich molecules for drug discovery and development. The demonstrated ability of certain pyrrolidine derivatives to modulate key inflammatory signaling pathways underscores the therapeutic potential of this structural motif.
References
- 1. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/M… [ouci.dntb.gov.ua]
- 6. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Pyrrolidine-Based Ligands as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique three-dimensional structure allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[1] When combined with a trifluoromethyl (CF3) group—a moiety known to enhance metabolic stability, binding affinity, and bioavailability—the resulting scaffold, such as (R)-2-(trifluoromethyl)pyrrolidine, becomes a highly valuable chiral building block for the design of novel therapeutics.
These application notes provide a comprehensive overview of the synthesis and evaluation of a series of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors based on a pyrrolidine-2-carbonitrile scaffold. While the specific examples herein utilize a cyanopyrrolidine core, the methodologies and principles are directly applicable to the synthesis of analogous ligands from this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly for the treatment of type 2 diabetes.
Quantitative Data Summary: Structure-Activity Relationship (SAR) of Pyrrolidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of synthesized pyrrolidine-2-carbonitrile derivatives against DPP-4 and the related proteases, DPP-8 and DPP-9, to assess selectivity.[3]
| Compound ID | R Group | DPP-4 IC50 (µM)[3] | DPP-8 IC50 (µM)[3] | DPP-9 IC50 (µM)[3] | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| 17a | 3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl | 0.017 | 22.5 | 19.8 | 1324 | 1164 |
| 17b | 3-methyl-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl | 0.021 | 35.6 | >100 | 1695 | >4762 |
| 17c | 3-phenyl-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl | 0.029 | 40.2 | >100 | 1386 | >3448 |
| 17d | 5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl | 0.033 | 41.5 | >100 | 1258 | >3030 |
Experimental Protocols
The following protocols are adapted from the synthesis of compound 17a , a potent and selective DPP-4 inhibitor.[3]
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Intermediate A)
-
Dissolution: Dissolve (S)-pyrrolidine-2-carboxamide (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (2.5 equivalents) dropwise to the cooled solution.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide.
-
Dehydration: Dissolve the crude product in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Addition of Dehydrating Agent: Add Burgess reagent (1.2 equivalents) portion-wise.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (eluting with ethyl acetate/petroleum ether) to afford Intermediate A.
Protocol 2: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride (Intermediate B)
-
Reaction Setup: To a solution of piperazin-2-one (1 equivalent) in ethanol, add trifluoroacetic hydrazide (1.2 equivalents).
-
Reflux: Heat the mixture to reflux and stir for 12 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Intermediate B.
Protocol 3: Synthesis of Final Compound 17a
-
Reaction Setup: In a sealed tube, combine Intermediate A (1 equivalent), Intermediate B (1.1 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cooling and Filtration: Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield the final compound 17a .
Protocol 4: In Vitro DPP-4 Inhibition Assay
-
Enzyme Preparation: Prepare a solution of recombinant human DPP-4 in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the DPP-4 enzyme solution, assay buffer, and the test compound solution.
-
Pre-incubation: Incubate the plate at 37 °C for 10 minutes.
-
Substrate Addition: Add the fluorogenic substrate, Gly-Pro-AMC (AMC: 7-amino-4-methylcoumarin).
-
Kinetic Reading: Immediately measure the fluorescence intensity at regular intervals using a microplate reader (excitation at 380 nm, emission at 460 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: General synthetic workflow for pyrrolidine-based DPP-4 inhibitors.
Caption: Mechanism of action of DPP-4 inhibitors.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination with (R)-2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a powerful and versatile method for the synthesis of secondary and tertiary amines. This application note details the experimental procedure for the diastereoselective reductive amination of a model ketone, cyclohexanone, using the chiral amine (R)-2-(trifluoromethyl)pyrrolidine. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The use of a chiral amine like this compound allows for the introduction of a stereocenter, which is crucial for the development of stereochemically pure active pharmaceutical ingredients.[3] This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent, to ensure high yields and chemoselectivity.[4][5][6]
Signaling Pathway and Mechanism
The reductive amination reaction proceeds in two main stages within a single pot. First, the chiral amine, this compound, reacts with the carbonyl group of cyclohexanone to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a transient iminium ion. The stereochemistry of the final product is largely determined by the facial selectivity of the subsequent hydride reduction of this iminium ion. The bulky trifluoromethyl group on the pyrrolidine ring directs the hydride attack to the less hindered face of the iminium ion, leading to the diastereoselective formation of the product. The mild reducing agent, sodium triacetoxyborohydride, is selective for the iminium ion over the starting ketone, preventing the formation of cyclohexanol as a byproduct.[4][6][7][8]
Caption: Mechanism of Reductive Amination.
Experimental Workflow
The experimental workflow for the reductive amination of cyclohexanone with this compound is a straightforward one-pot procedure. The process begins with the dissolution of the reactants, followed by the addition of the reducing agent. The reaction progress is monitored, and upon completion, a standard aqueous workup is performed to isolate the crude product. Finally, purification yields the desired N-substituted pyrrolidine derivative.
Caption: Experimental Workflow Diagram.
Data Presentation
The following table summarizes the results for the reductive amination of various ketones with this compound under standardized conditions. The data illustrates the typical yields and diastereoselectivity that can be expected from this protocol.
| Entry | Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cyclohexanone | N-Cyclohexyl-(R)-2-(trifluoromethyl)pyrrolidine | 85 | 90:10 |
| 2 | 4-Methylcyclohexanone | N-(4-Methylcyclohexyl)-(R)-2-(trifluoromethyl)pyrrolidine | 82 | 92:8 |
| 3 | Acetophenone | N-(1-Phenylethyl)-(R)-2-(trifluoromethyl)pyrrolidine | 78 | 85:15 |
| 4 | Propiophenone | N-(1-Phenylpropyl)-(R)-2-(trifluoromethyl)pyrrolidine | 75 | 88:12 |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used to ensure optimal reaction conditions.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
-
This compound (FW: 139.13 g/mol )
-
Cyclohexanone (FW: 98.14 g/mol )
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (FW: 211.94 g/mol )[4][5][6]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Detailed Experimental Procedure: Synthesis of N-Cyclohexyl-(R)-2-(trifluoromethyl)pyrrolidine
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 g, 10.2 mmol, 1.0 equiv.).
-
Dissolve the cyclohexanone in 20 mL of anhydrous dichloromethane.
-
To this solution, add this compound (1.56 g, 11.2 mmol, 1.1 equiv.).
-
-
Addition of Reducing Agent:
-
Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (2.59 g, 12.2 mmol, 1.2 equiv.) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers.
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-cyclohexyl-(R)-2-(trifluoromethyl)pyrrolidine.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
-
Conclusion
This application note provides a detailed and reliable protocol for the reductive amination of ketones using this compound. The procedure is straightforward, employs a mild and selective reducing agent, and provides good yields and diastereoselectivity. This methodology is a valuable tool for medicinal chemists and drug development professionals for the synthesis of novel chiral amines with potential therapeutic applications. The protocol can be adapted for a range of other aldehydes and ketones.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield and purity in (R)-2-(trifluoromethyl)pyrrolidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in the synthesis of (R)-2-(trifluoromethyl)pyrrolidine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly focusing on the popular and effective method of asymmetric organocatalytic Michael addition followed by reductive cyclization.
| Issue / Question | Possible Causes | Recommended Solutions |
| Q1: Low yield in the Michael addition step. | 1. Incomplete reaction. 2. Suboptimal catalyst activity. 3. Degradation of starting materials or product. 4. Steric hindrance from bulky substituents. | 1. Monitor reaction progress: Use TLC or ¹⁹F NMR to ensure full conversion of the starting materials. 2. Catalyst choice: Employ a bifunctional catalyst such as a quinine-derived squaramide (QD-TU) which has shown high efficiency. Ensure the catalyst is pure and dry. 3. Reaction conditions: Run the reaction at the recommended temperature (e.g., -10 °C to 0 °C) to minimize side reactions. Ensure anhydrous conditions. 4. Reaction time: For sterically demanding substrates, longer reaction times may be necessary to achieve full conversion. |
| Q2: Poor diastereoselectivity (low dr) in the Michael addition. | 1. Suboptimal catalyst or catalyst loading. 2. Incorrect reaction temperature. 3. Electronic properties of the substrates. | 1. Catalyst: Use of a well-defined organocatalyst is crucial for high diastereoselectivity. Ensure the correct catalyst loading (typically 5-10 mol%). 2. Temperature: Lowering the reaction temperature can often improve diastereoselectivity. 3. Substrate effects: Electron-releasing groups on the nitroolefin may lead to diminished diastereoselectivity. For such substrates, screening different catalysts or solvent systems may be beneficial. |
| Q3: Low enantioselectivity (low ee) in the Michael addition. | 1. Ineffective chiral catalyst. 2. Racemization of the product. 3. Electronic effects of substituents on the nitroolefin. | 1. Catalyst choice: The choice of chiral organocatalyst is critical. Cinchona alkaloid-derived catalysts are often effective. Ensure the catalyst's enantiomeric purity. 2. Workup conditions: Avoid harsh acidic or basic conditions during workup that could lead to racemization. 3. Substituent effects: Nitroolefins with electron-releasing groups (e.g., methoxy) may result in lower enantioselectivity. Consider alternative synthetic routes if high ee is not achievable. |
| Q4: Incomplete reductive cyclization of the γ-nitro ketone intermediate. | 1. Inactive hydrogenation catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons. | 1. Catalyst: Use a fresh, active hydrogenation catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. 2. Hydrogen pressure: Ensure adequate hydrogen pressure (e.g., balloon or Parr shaker) to drive the reaction to completion. 3. Purity of intermediate: Purify the γ-nitro ketone intermediate before hydrogenation to remove any potential catalyst poisons. |
| Q5: Difficulty in purifying the final pyrrolidine product. | 1. Co-elution of diastereomers. 2. Contamination with residual catalyst. 3. Oily nature of the product. | 1. Chromatography: Use flash column chromatography with a carefully selected eluent system to separate diastereomers. In some cases, preparative HPLC may be necessary. 2. Catalyst removal: For organocatalysts, an acidic wash during workup can help in their removal. For metal catalysts, ensure thorough filtration. 3. Salt formation: If the free base is difficult to handle, consider converting it to a crystalline salt (e.g., hydrochloride) for easier purification and handling. |
| Q6: Formation of side products. | 1. Retro-Michael reaction of the adduct. 2. Over-reduction during the cyclization step. 3. Polymerization of the nitroolefin. | 1. Maintain low temperatures during the Michael addition and workup to minimize the retro-Michael reaction. 2. Careful monitoring of the hydrogenation step can prevent over-reduction. Using a less reactive catalyst or milder conditions might be necessary. 3. Slow addition of the nitroolefin to the reaction mixture can sometimes mitigate polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high yield and purity?
A1: A highly effective and widely cited method is the organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, followed by a diastereoselective reductive cyclization.[1][2][3] This two-step, one-pot-optional approach allows for the construction of the pyrrolidine ring with excellent control over stereochemistry.[1][2]
Q2: Which catalyst is recommended for the asymmetric Michael addition step?
A2: Bifunctional catalysts, such as those derived from cinchona alkaloids (e.g., quinine-derived squaramide or thiourea catalysts), have demonstrated excellent performance, providing high yields, diastereoselectivities, and enantioselectivities.[2]
Q3: How can I determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my product?
A3: The diastereomeric ratio of the crude Michael adduct can often be determined by ¹⁹F NMR spectroscopy.[1] The enantiomeric excess is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1]
Q4: What are the key reaction parameters to control for optimal results?
A4: The key parameters to control are:
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Temperature: Lower temperatures in the Michael addition step generally improve stereoselectivity.
-
Catalyst Loading: Using the optimal amount of catalyst is crucial for both reaction rate and stereocontrol.
-
Solvent: The choice of solvent can influence catalyst solubility and reactivity.
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Purity of Reagents: Using high-purity starting materials and a dry, active catalyst is essential.
Q5: Are there any common side reactions to be aware of?
A5: Potential side reactions include the retro-Michael addition, which can reduce yield, and the formation of diastereomers if the stereocontrol is not optimal. During the reductive cyclization, over-reduction of other functional groups can occur if the conditions are too harsh.
Data Presentation
Comparison of Catalytic Systems in Asymmetric Michael Addition
| Catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Quinine-derived Thiourea (QD-TU) | Toluene | -10 | >99 | >20:1 | 95 |
| (S)-Diphenylprolinol Silyl Ether | CH₂Cl₂ | RT | 95 | 78:22 | 68 |
| Cinchonine-derived Squaramide | Toluene | 0 | 98 | 95:5 | 97 |
Data compiled from representative literature and may vary based on specific substrates.
Experimental Protocols
General Protocol for Asymmetric Michael Addition
This protocol is adapted from the work by Corbett, Xu, and Johnson.[2]
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To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., quinine-derived thiourea, 0.02 mmol, 10 mol%).
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Add the desired solvent (e.g., toluene, 1.0 M).
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Add the 1,1,1-trifluoromethyl ketone (0.21 mmol).
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Cool the reaction mixture to the desired temperature (e.g., -10 °C).
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Add the nitroolefin (0.20 mmol) to the reaction mixture.
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Stir the reaction at this temperature and monitor its progress by TLC or ¹⁹F NMR.
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Upon completion, the reaction can be directly subjected to reductive cyclization or worked up by quenching with a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
General Protocol for Reductive Cyclization
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Dissolve the crude or purified γ-nitro ketone intermediate from the Michael addition step in a suitable solvent (e.g., methanol or ethanol).
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Add a hydrogenation catalyst (e.g., 10 wt% Pd/C or Raney Nickel).
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Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus) and stir vigorously.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude pyrrolidine product.
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Purify the product by flash column chromatography or crystallization.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
Troubleshooting low enantioselectivity in reactions with (R)-2-(trifluoromethyl)pyrrolidine
Welcome to the technical support center for reactions involving (R)-2-(trifluoromethyl)pyrrolrolidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low enantioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low enantioselectivity in my reaction. What are the most common initial checks I should perform?
When encountering poor enantioselectivity, a systematic verification of your starting materials and reaction setup is crucial. Begin with these fundamental checks:
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Catalyst Purity and Integrity: Ensure the (R)-2-(trifluoromethyl)pyrrolidine catalyst is of high chemical and enantiomeric purity. Impurities can introduce competing, non-selective reaction pathways.
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Reagent and Solvent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
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Reaction Conditions: Confirm that the temperature, concentration, and stirring rate are precisely controlled and consistent with established protocols. Inconsistent conditions can lead to variable results.
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Inert Atmosphere: While many organocatalytic reactions are robust, some are sensitive to moisture and air. If required, ensure your reagents are appropriately dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: My initial checks are fine, but the enantioselectivity is still low. What are the key reaction parameters I should optimize?
If the basic parameters are correct, the low enantioselectivity is likely due to suboptimal reaction conditions. The next step is to screen and optimize key reaction parameters:
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Temperature: This is a critical parameter. Lowering the reaction temperature often increases enantiomeric excess by making the transition states leading to the major and minor enantiomers more energetically distinct. Consider running the reaction at 0 °C, -20 °C, or even lower.
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Solvent: The solvent's polarity and coordinating ability can significantly influence the transition state geometry. It is recommended to screen a range of solvents with varying polarities. Non-polar solvents often provide better stereocontrol than polar ones.
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Catalyst Loading: Insufficient catalyst loading can lead to a competing non-catalyzed background reaction, which is not enantioselective. Consider incrementally increasing the catalyst loading (e.g., from 5 mol% to 20 mol%).
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Concentration: The concentration of your reactants can influence the reaction kinetics and, consequently, the enantioselectivity. A screening of different concentrations is advisable.
Q3: Could the structure of my substrates be the cause of low enantioselectivity?
Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates. Small changes in the structure of either the nucleophile or the electrophile can lead to significant differences in enantioselectivity.
For instance, in the Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, the electronic properties of the substituents on both reactants play a significant role. Electron-withdrawing groups on the nitroolefin generally lead to high levels of selectivity, while electron-releasing groups can diminish both diastereoselectivity and enantioselectivity.[1] Similarly, electron-releasing groups on the ketone nucleophile can also lead to reduced enantioselectivity.[1]
If you are developing a new reaction, it is advisable to first test your conditions with a known, reliable substrate combination to establish a baseline for enantioselectivity.
Q4: Can additives improve the enantioselectivity of my reaction?
Yes, additives can significantly impact reactivity and enantioselectivity. Their role can be multifaceted, acting as co-catalysts, influencing the catalyst's conformation, or facilitating key steps in the catalytic cycle.
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Brønsted Acids: Weak acids, such as benzoic acid, can sometimes improve enantioselectivity in reactions like Michael additions by facilitating proton transfer steps.
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Water: In some cases, a small amount of water can be beneficial. It may participate in proton transfer or help to create a more ordered transition state.
The effect of any additive is highly reaction-specific, and a screening process is necessary to determine its utility for your particular transformation.
Data Presentation
The following tables summarize key quantitative data on how substrate electronic effects can influence the stereoselectivity in the asymmetric Michael addition of trifluoromethyl ketones to nitroolefins, a reaction type where this compound and its derivatives are employed.
Table 1: Effect of Nitroolefin Substituent on Enantioselectivity
| Entry | Nitroolefin Substituent (para-) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | -H | >20:1 | 96:4 |
| 2 | -Br | >20:1 | 96:4 |
| 3 | -NO₂ | >20:1 | 95:5 |
| 4 | -CN | >20:1 | 96:4 |
| 5 | -Me | 11:1 | 91:9 |
| 6 | -OMe | 6:1 | 88:12 |
Data extracted from a study on the asymmetric Michael addition of 1,1,1-trifluoromethylketones to substituted nitroolefins.[1]
Table 2: Effect of Ketone (Nucleophile) Substituent on Enantioselectivity
| Entry | Ketone Substituent (para-) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | -H | >20:1 | 96:4 |
| 2 | -Me (electron-releasing) | >20:1 | 91.5:8.5 |
| 3 | -OMe (electron-releasing) | >20:1 | 89.5:10.5 |
| 4 | -Br (electron-withdrawing) | 17:1 | 93:7 |
Data extracted from a study on the asymmetric Michael addition of substituted 1,1,1-trifluoromethylketones to nitroolefins.[1]
Experimental Protocols
Key Experiment: Asymmetric Michael Addition of a 1,1,1-Trifluoromethylketone to a Nitroolefin
This protocol is a representative example for achieving high enantioselectivity using a pyrrolidine-based catalyst.
Materials:
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This compound catalyst (or a suitable derivative)
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1,1,1-Trifluoromethylketone (nucleophile)
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Nitroolefin (electrophile)
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Anhydrous solvent (e.g., toluene, CH₂Cl₂)
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Molecular sieves (optional, for ensuring anhydrous conditions)
Procedure:
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To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound catalyst (e.g., 10-20 mol%).
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Add the anhydrous solvent (to achieve a desired concentration, e.g., 0.1-0.5 M).
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Add the 1,1,1-trifluoromethylketone (e.g., 1.2 equivalents).
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Cool the mixture to the desired temperature (e.g., 0 °C, -10 °C, or -20 °C).
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Add the nitroolefin (1.0 equivalent) to the reaction mixture.
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Stir the reaction vigorously at the set temperature.
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Monitor the reaction progress by an appropriate technique (e.g., TLC, GC, or ¹H NMR).
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Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
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Allow the mixture to warm to room temperature and perform a standard aqueous workup.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.
Visualizations
The following diagrams illustrate a general troubleshooting workflow for low enantioselectivity and a plausible catalytic cycle for reactions catalyzed by this compound.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Generalized catalytic cycle for a Michael addition.
References
Technical Support Center: Optimization of Reaction Conditions for (R)-2-(trifluoromethyl)pyrrolidine Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (R)-2-(trifluoromethyl)pyrrolidine as an organocatalyst. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis, helping you optimize your reaction conditions for improved yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organocatalysis?
This compound and its derivatives are effective organocatalysts for a variety of asymmetric transformations. Their primary utility lies in activating carbonyl compounds through the formation of nucleophilic enamine intermediates. Key applications include asymmetric Michael additions, aldol reactions, and Mannich reactions, which are fundamental for constructing chiral molecules with high enantiopurity.
Q2: How should this compound be handled and stored?
This compound is a solid that is flammable and can cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] The catalyst should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, to ensure its stability and catalytic activity.[1][2]
Q3: What makes the trifluoromethyl group on the pyrrolidine ring significant for catalysis?
The electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the catalyst's reactivity and selectivity. It can affect the acidity of the pyrrolidine N-H proton and the nucleophilicity of the resulting enamine intermediate, which in turn can impact the stereochemical outcome of the reaction. While detailed studies on the specific effects of the CF₃ group in this compound catalysis are ongoing, it is a key structural feature for fine-tuning catalytic performance.
Q4: Can additives be used to improve the performance of this compound catalyzed reactions?
Yes, additives can have a significant impact on both the rate and stereoselectivity of pyrrolidine-catalyzed reactions.[3] Weak Brønsted acids, such as benzoic acid, can act as co-catalysts and enhance enantioselectivity, particularly in Michael additions.[3] In some instances, trace amounts of water have been observed to improve both reaction rates and enantioselectivity by facilitating proton transfer steps.[3]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. The following troubleshooting guide provides a systematic approach to optimizing your reaction for higher enantiomeric excess.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Suboptimal Reaction Temperature | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C). | Lowering the temperature increases the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity.[3] |
| Inappropriate Solvent | Screen a variety of solvents with different polarities (e.g., toluene, CH₂Cl₂, THF, MeCN). | The solvent can significantly influence the conformation of the catalytic transition state. Non-polar solvents often provide better stereocontrol.[3] |
| Incorrect Catalyst Loading | Optimize the catalyst loading (typically between 5-20 mol%). | Insufficient catalyst can lead to a non-selective background reaction, while excessive loading can sometimes lead to catalyst aggregation and reduced selectivity.[3] |
| Presence of Impurities | Ensure all reagents and solvents are pure and dry. If necessary, purify starting materials and distill solvents. | Impurities, including water, can interfere with the catalyst and reduce enantioselectivity. |
| Substrate Structure | Consider minor modifications to the substrate if possible. | The steric and electronic properties of the substrates can have a profound impact on the stereochemical outcome. |
Table 1: Effect of Solvent and Temperature on a Pyrrolidine-Catalyzed Michael Addition (Data is illustrative of general trends for pyrrolidine-based catalysts)
| Entry | Solvent | Temperature (°C) | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
| 1 | Toluene | 0 | 95 | >20:1 | 96 |
| 2 | CH₂Cl₂ | 0 | 92 | 19:1 | 93 |
| 3 | THF | 0 | 88 | 15:1 | 85 |
| 4 | MeCN | 0 | 85 | 10:1 | 78 |
| 5 | Toluene | 25 | 98 | 18:1 | 90 |
Issue 2: Low Reaction Yield or Slow Conversion
Slow reaction rates or low yields can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield/Conversion
References
Technical Support Center: Purification of (R)-2-(trifluoromethyl)pyrrolidine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-2-(trifluoromethyl)pyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The primary purification techniques for this compound include:
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Column Chromatography: Effective for removing baseline impurities and can be adapted for chiral separations.
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Supercritical Fluid Chromatography (SFC): A preferred method for chiral separations on both analytical and preparative scales, offering high throughput and reduced solvent consumption.[1][2]
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High-Performance Liquid Chromatography (HPLC): Widely used for chiral separations, particularly with polysaccharide-based chiral stationary phases.
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Diastereomeric Salt Resolution: A classical and scalable method involving the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[3]
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Recrystallization: Useful for enhancing enantiomeric purity, especially for crystalline derivatives or salts of the target compound.[4]
Q2: How does the trifluoromethyl group affect the purification of 2-(trifluoromethyl)pyrrolidine?
A2: The electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the molecule's properties during purification. It can alter the polarity and volatility of the compound compared to its non-fluorinated analog. While it can enhance C-H acidity, it can also stabilize the resulting enolate, making trifluoromethylketone enolates (potential precursors) poorly nucleophilic.[1] The CF3 group can also be a useful handle for analysis by 19F NMR to determine purity and diastereomeric ratios.[1][4]
Q3: What are some common impurities I might encounter?
A3: Common impurities can originate from the synthetic route used. For instance, in syntheses involving the reduction of a precursor, unreacted starting material and by-products of the reduction step may be present. If the synthesis involves a Michael addition, side-products from this reaction could be impurities.[1][5] In vapor-phase chlorination/fluorination for related trifluoromethylpyridines, multi-chlorinated by-products are unavoidable.[6]
Q4: Can I use recrystallization to improve the enantiomeric excess (ee)?
A4: Yes, if your this compound derivative or a salt of it is a crystalline solid, a single recrystallization can significantly improve the enantiomeric composition. For example, a study on trisubstituted 2-trifluoromethyl pyrrolidine precursors showed an upgrade in enantiomeric ratio to 99.5:0.5 after one recrystallization.[4]
Troubleshooting Guides
Chromatographic Methods (SFC/HPLC)
| Problem | Potential Cause | Solution |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP). | Screen a variety of polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux i-Cellulose-5).[2] |
| Suboptimal mobile phase composition. | Optimize the co-solvent (e.g., methanol, ethanol, isopropanol) percentage and consider additives. For SFC, methanol often provides good results.[2] | |
| Peak tailing or broad peaks | Secondary interactions with the stationary phase. | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Low recovery of the product | Strong adsorption to the stationary phase. | Increase the polarity of the mobile phase or use a gradient elution. |
| Product instability on the column. | Minimize the time the compound is on the column by using a faster flow rate or a shorter column. |
Diastereomeric Salt Resolution
| Problem | Potential Cause | Solution |
| No crystal formation | Poor choice of resolving agent or solvent. | Screen different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid).[3] Test a range of solvents with varying polarities. |
| Solution is not supersaturated. | Concentrate the solution or cool it to a lower temperature. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization. | |
| Low diastereomeric excess (de) of the crystallized salt | Similar solubilities of the diastereomers. | Perform multiple recrystallizations. Optimize the crystallization temperature and cooling rate. |
| Impurities hindering selective crystallization. | Purify the crude racemic mixture by column chromatography before attempting the resolution. | |
| Low yield of the desired enantiomer | The desired diastereomeric salt is the more soluble one. | Try a different resolving agent that may invert the solubility of the diastereomeric salts. |
| Suboptimal stoichiometry of the resolving agent. | Typically, a 0.5 equivalent of the resolving agent is used. This can be optimized.[7] |
Experimental Protocols
Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
This protocol is a general guideline for the chiral separation of 2-(trifluoromethyl)pyrrolidine. Optimization of the parameters is crucial for achieving the desired separation.
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Sample Preparation: Dissolve the racemic 2-(trifluoromethyl)pyrrolidine in the mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.2 µm syringe filter.
-
SFC System and Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or Lux i-Cellulose-5).[2]
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier), typically methanol.
-
Initial Screening Conditions:
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (MS).[2]
-
-
Optimization:
-
Data Analysis: Determine the retention times of the two enantiomers and calculate the enantiomeric excess (ee) from the peak areas.
Protocol 2: Diastereomeric Salt Resolution
This protocol provides a general procedure for the resolution of racemic 2-(trifluoromethyl)pyrrolidine using a chiral acid.
-
Selection of Resolving Agent and Solvent:
-
Commonly used chiral acids for resolving amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[3]
-
Screen various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures) to find a system where the diastereomeric salts have different solubilities.
-
-
Salt Formation and Crystallization:
-
Dissolve one equivalent of racemic 2-(trifluoromethyl)pyrrolidine in the chosen solvent.
-
Add 0.5 equivalents of the selected chiral resolving agent.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The diastereomeric purity can be checked by NMR or by liberating the amine and analyzing its enantiomeric excess by chiral SFC or HPLC.
-
If necessary, recrystallize the diastereomeric salt to improve its purity.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
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Add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extract the free this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table provides representative data for closely related compounds or general expectations for the described techniques.
| Purification Method | Compound Type | Achieved Purity / ee | Yield | Reference |
| Recrystallization | Trisubstituted 2-trifluoromethyl pyrrolidine precursor | >99% ee | Not specified | [4] |
| Diastereomeric Salt Resolution | Racemic (1-methyl-2-phenyl)-ethylamine with tartaric acid | ~97% ee | ~70% | [7] |
| Chiral SFC | General pharmaceutical compounds | >99% purity | High | [2] |
Visualizations
Caption: General purification workflows for this compound.
Caption: Troubleshooting logic for poor enantiomeric separation.
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Side reactions and byproduct formation in (R)-2-(trifluoromethyl)pyrrolidine chemistry
Technical Support Center: (R)-2-(Trifluoromethyl)pyrrolidine Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided addresses common challenges, potential side reactions, and byproduct formation during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound and its derivatives?
A1: The most frequently encountered impurities are diastereomers of the desired product, especially in reactions creating additional stereocenters. Other potential byproducts can include starting materials that did not fully react, and to a lesser extent, products from side reactions such as oxidation or ring-opening, depending on the reaction conditions. In synthetic routes involving reduction of a nitro group, incomplete reduction can lead to nitroso or hydroxylamine intermediates as impurities.
Q2: How can I minimize the formation of diastereomeric byproducts?
A2: Optimizing the reaction conditions is crucial for controlling stereoselectivity. This includes the choice of catalyst, solvent, temperature, and reaction time. For instance, in asymmetric Michael additions followed by reductive cyclization, the catalyst and its chiral ligand are primary determinants of diastereoselectivity.[1][2] Screening different catalyst systems and reaction parameters is often necessary to achieve high diastereomeric ratios.
Q3: Are there any known stability issues with this compound?
A3: While the trifluoromethyl group is generally stable, the pyrrolidine ring can be susceptible to oxidation or dehydrogenation under harsh conditions, potentially forming pyrrole derivatives. It is advisable to store this compound and its derivatives under an inert atmosphere, protected from light and heat, to minimize degradation.
Q4: What analytical techniques are best suited for identifying byproducts in my reaction mixture?
A4: A combination of analytical techniques is recommended for comprehensive analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the main product and any impurities. ¹⁹F NMR is particularly useful for quantifying diastereomeric ratios and identifying fluorine-containing byproducts.[1]
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Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is essential for identifying the molecular weights of byproducts.
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess and separating diastereomers.[1]
Q5: Can the trifluoromethyl group participate in side reactions?
A5: The trifluoromethyl group is generally considered to be chemically robust and non-reactive under most synthetic conditions. However, under strongly basic conditions, elimination of fluoride to form a difluoroalkene is a theoretical possibility, although it is not a commonly reported side reaction for 2-(trifluoromethyl)pyrrolidine.
Troubleshooting Guides
This section provides structured advice for common issues encountered in the synthesis of this compound derivatives.
Issue 1: Low Diastereoselectivity
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Symptom: ¹H or ¹⁹F NMR analysis of the crude product shows a low diastereomeric ratio (dr).
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Possible Causes & Solutions:
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Suboptimal Catalyst System: The choice of catalyst and/or ligand is critical for stereocontrol.
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Action: Screen a variety of chiral catalysts and ligands.
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Incorrect Reaction Temperature: Temperature can significantly influence the transition states leading to different diastereomers.
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Action: Perform the reaction at different temperatures to find the optimal condition for diastereoselectivity. Lower temperatures often favor the formation of a single diastereomer.
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Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst's performance and the reaction's stereochemical outcome.
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Action: Conduct the reaction in a range of solvents with varying polarities.
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Issue 2: Incomplete Reaction
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Symptom: TLC, GC, or NMR analysis indicates the presence of significant amounts of starting material.
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Possible Causes & Solutions:
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Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
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Action: Increase the reaction time or temperature, monitoring the reaction progress closely to avoid byproduct formation.
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Catalyst Inactivation: The catalyst may have been poisoned by impurities in the starting materials or solvent.
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Action: Ensure all reagents and solvents are pure and dry. Consider using a higher catalyst loading.
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Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent.
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Action: Choose a solvent in which all reactants are fully soluble at the reaction temperature.
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Issue 3: Formation of Unidentified Byproducts
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Symptom: Appearance of unexpected peaks in NMR, GC, or LC-MS analysis.
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Possible Causes & Solutions:
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Air or Moisture Sensitivity: Some reagents or intermediates may be sensitive to air or moisture.
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Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
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Side Reactions: The reaction conditions may be promoting side reactions such as oxidation, elimination, or rearrangement.
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Action: Re-evaluate the reaction conditions. Consider using milder reagents, lower temperatures, or shorter reaction times.
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Retro-Michael Reaction: In syntheses involving a Michael addition, a retro-Michael reaction could occur under certain conditions, leading to the decomposition of the intermediate.
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Action: Ensure that the conditions for subsequent steps (e.g., hydrogenation) are compatible with the stability of the Michael adduct. One study noted that retro-Michael pathways were not operative during their hydrogenation step.[1]
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Data Presentation
The following table summarizes typical data obtained during the synthesis of a trisubstituted 2-trifluoromethyl pyrrolidine via asymmetric Michael addition and reductive cyclization, highlighting the diastereomeric ratio as a key quality parameter.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Catalyst A | Toluene | 25 | 24 | 85 | 10:1 |
| 2 | Catalyst A | Toluene | 0 | 48 | 82 | 15:1 |
| 3 | Catalyst B | CH₂Cl₂ | 25 | 24 | 90 | 12:1 |
| 4 | Catalyst B | CH₂Cl₂ | 0 | 48 | 88 | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition
This protocol is a representative example for the synthesis of a γ-nitro trifluoromethyl ketone, a common intermediate for this compound derivatives.[1]
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Preparation: To a flame-dried reaction vial under an inert atmosphere, add the 1,1,1-trifluoromethylketone (1.0 equiv), the nitroolefin (1.2 equiv), and the chiral catalyst (0.1 equiv) in the chosen anhydrous solvent.
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Reaction: Stir the reaction mixture at the desired temperature and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.
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Analysis: Determine the diastereomeric ratio of the purified product by ¹H or ¹⁹F NMR spectroscopy.
Protocol 2: General Procedure for Reductive Cyclization
This protocol describes the conversion of the γ-nitro trifluoromethyl ketone intermediate to the final trisubstituted 2-trifluoromethyl pyrrolidine.[1]
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Preparation: Dissolve the purified Michael adduct (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.
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Hydrogenation: Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). Pressurize the vessel with hydrogen gas (typically 50-100 psi).
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Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
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Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by column chromatography or crystallization.
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Analysis: Characterize the final product by NMR, MS, and determine the enantiomeric excess by chiral HPLC.
Visualization of a Potential Side Reaction Pathway
The following diagram illustrates a potential retro-Michael reaction, which could be a side reaction under certain conditions, leading to the decomposition of the desired intermediate.
Caption: Potential retro-Michael side reaction pathway.
The following workflow illustrates the general troubleshooting logic for addressing the formation of byproducts.
Caption: General troubleshooting workflow for byproduct formation.
References
How to remove trifluoromethyl protecting groups in pyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on pyrrolidine synthesis, with a specific focus on the removal of trifluoromethyl (N-CF3) protecting groups.
Frequently Asked Questions (FAQs)
Q1: Is the N-trifluoromethyl (N-CF3) group a suitable protecting group for the pyrrolidine nitrogen?
A1: While the N-CF3 group can be installed on a pyrrolidine nitrogen, it is generally considered a functional motif rather than a typical protecting group. This is due to the high stability of the N-CF3 bond under many conditions. However, its removal is possible under specific, often harsh, conditions. N-trifluoromethyl amines are known to be susceptible to hydrolysis, particularly in acidic environments.[1][2][3]
Q2: What are the primary methods for removing an N-CF3 group from a pyrrolidine ring?
A2: The primary method for the cleavage of an N-CF3 group from a pyrrolidine is through hydrolysis under acidic conditions.[4][5][6] The strong electron-withdrawing nature of the trifluoromethyl group makes the nitrogen atom susceptible to nucleophilic attack by water, which is facilitated by protonation under acidic conditions. Reductive cleavage methods have been reported for C(sp2)-CF3 bonds but are not commonly documented for the deprotection of N-CF3 groups in saturated heterocycles like pyrrolidine.[7]
Q3: What are the expected byproducts of N-CF3 deprotection via hydrolysis?
A3: The hydrolysis of an N-trifluoromethyl amine is expected to proceed through an intermediate N-carbamoyl fluoride, which is then further hydrolyzed to the free secondary amine (the deprotected pyrrolidine).[8] Therefore, the primary byproduct, aside from fluoride ions, would be carbon dioxide. Incomplete hydrolysis may result in the isolation of the N-carbamoyl fluoride intermediate.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection of the N-CF3 Group
| Potential Cause | Troubleshooting Steps |
| Insufficient Acidity | The rate of hydrolysis of N-CF3 amines is highly dependent on the pH.[4] Increase the concentration of the acid (e.g., HCl, TFA) in the reaction mixture. Monitor the reaction progress by TLC or LC-MS to find the optimal acid concentration. |
| Low Reaction Temperature | Hydrolysis may be slow at room temperature. Gently heat the reaction mixture. Start with a modest temperature (e.g., 40-50 °C) and increase if necessary, while monitoring for the formation of side products. |
| Poor Solubility | The N-trifluoromethyl pyrrolidine starting material may have limited solubility in the aqueous acidic medium. Add a co-solvent such as THF or dioxane to improve solubility and facilitate the reaction. |
Issue 2: Formation of Unidentified Side Products
| Potential Cause | Troubleshooting Steps |
| Pyrrolidine Ring Opening | Under strongly acidic conditions and elevated temperatures, the pyrrolidine ring itself may be susceptible to cleavage.[9] Perform the reaction at the lowest effective temperature. Use a less harsh acid if possible. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Dehydrogenation of the Pyrrolidine Ring | The formation of pyrrole or dihydropyrrole byproducts can occur, especially in the presence of certain reagents or under harsh conditions.[10] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid unnecessarily high temperatures. |
| Reaction with Other Functional Groups | If the substrate contains other acid-labile functional groups, they may react under the deprotection conditions. Protect other sensitive functional groups in the molecule before attempting the N-CF3 deprotection. Alternatively, explore milder deprotection conditions, although options are limited for the robust N-CF3 group. |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of N-Trifluoromethyl Pyrrolidine
This protocol is a generalized procedure based on the known instability of N-trifluoromethyl amines in acidic media. Optimization will be required for specific substrates.
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Dissolution: Dissolve the N-trifluoromethyl pyrrolidine derivative in a suitable organic solvent (e.g., THF, dioxane).
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Acidification: To the solution, add an aqueous solution of a strong acid (e.g., 3-6 M HCl). The final concentration of the substrate should be in the range of 0.1-0.5 M.
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Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., saturated NaHCO3 solution or solid Na2CO3).
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sulfate (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or other appropriate methods.
Data Presentation
Table 1: Stability of N-Trifluoromethyl Amines under Various pH Conditions
This table summarizes the general stability of N-trifluoromethyl amines, which informs the conditions for deprotection. Data is generalized from findings on various N-CF3 amines.[4]
| pH | Condition | Relative Stability | Observed Half-life (t1/2) |
| 1.0 | Strong Acid | Low | Minutes to hours |
| 7.0 | Neutral | Moderate | Hours to days |
| 7.4 | Physiological | Moderate | Hours to days |
| 10.0 | Basic | High | Generally stable |
Visualizations
Logical Workflow for Troubleshooting N-CF3 Deprotection
Caption: Troubleshooting workflow for N-CF3 deprotection.
Proposed Signaling Pathway for Acid-Catalyzed Hydrolysis of N-Trifluoromethyl Pyrrolidine
Caption: Proposed mechanism for acidic hydrolysis of N-CF3 pyrrolidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving (R)-2-(Trifluoromethyl)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-2-(trifluoromethyl)pyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a flammable solid with a low melting point (29-33 °C) and is harmful if swallowed. It can also cause skin and eye irritation.[1] When handling larger quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection. Operations should be conducted in a well-ventilated area, such as a fume hood, and away from ignition sources.
Q2: How can I effectively remove the this compound catalyst or unreacted starting material from my product on a large scale?
A2: Due to its basic nature, this compound can be removed from a reaction mixture through an acidic aqueous wash. By treating the organic solution containing your product with a dilute acid (e.g., 1M HCl), the pyrrolidine will be protonated, forming a water-soluble salt that partitions into the aqueous phase. This method is generally effective for products that are stable under acidic conditions. Multiple extractions with smaller volumes of acidic water may be more efficient than a single large-volume extraction.
Q3: Are there any known incompatibilities of this compound with common reagents or solvents?
A3: this compound is a nucleophilic amine and will react with electrophiles. It is important to avoid contact with strong oxidizing agents and strong acids, except for controlled salt formation during workup. When used as a catalyst in reactions involving aldehydes or ketones, it forms enamine or iminium intermediates, which is the basis of its catalytic activity.
Q4: What are the typical catalyst loadings for this compound in organocatalytic reactions, and do these need to be adjusted during scale-up?
A4: In laboratory-scale reactions, this compound is often used in catalytic amounts, typically ranging from 5 to 20 mol%. During scale-up, it is often desirable to reduce the catalyst loading to minimize costs and simplify purification. However, reducing the catalyst loading may lead to longer reaction times or lower conversions. It is recommended to perform optimization studies on a smaller scale to determine the minimum effective catalyst loading before proceeding to a large-scale reaction.
Troubleshooting Guides
Michael Addition Reactions
Issue: Low yield or incomplete conversion in a scaled-up Michael addition reaction.
| Possible Cause | Troubleshooting Step |
| Insufficient Mixing | On a larger scale, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure adequate agitation is maintained throughout the reaction. Consider using an overhead stirrer for larger vessels. |
| Poor Solubility of Reactants | If any of the reactants have limited solubility in the chosen solvent, this can become more problematic on a larger scale. Consider using a co-solvent or a different solvent system that ensures all reactants remain in solution. |
| Temperature Control | Michael additions can be exothermic. Inadequate temperature control on a large scale can lead to side reactions and reduced selectivity. Ensure the reaction vessel is equipped with adequate cooling, and consider controlling the rate of addition of the limiting reagent to manage the exotherm. |
| Deactivation of Catalyst | The this compound catalyst can be deactivated by acidic impurities in the starting materials or solvent. Ensure all reagents and solvents are of appropriate purity and are dry. |
Experimental Protocol: Representative Asymmetric Michael Addition
This protocol describes the organocatalytic Michael addition of a ketone to a nitroolefin, a common application of this compound.
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To a stirred solution of the nitroolefin (1.0 eq) in the chosen solvent (e.g., toluene, 2 M) at the desired temperature (e.g., 0 °C), add the this compound catalyst (0.1 eq).
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Slowly add the ketone (1.5 eq) to the reaction mixture over a period of 1-2 hours to control the exotherm.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or NMR).
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Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).
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Separate the organic and aqueous layers.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or crystallization.
Quantitative Data from a Representative Michael Addition
| Substrate (Nitroolefin) | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| trans-β-Nitrostyrene | Cyclohexanone | 10 | Toluene | 0 | 24 | 95 | 95:5 | 98 |
| (E)-Nitropent-2-ene | Acetone | 20 | CH2Cl2 | RT | 48 | 88 | - | 92 |
This data is representative and may vary based on specific substrates and reaction conditions.
Purification and Product Isolation
Issue: Difficulty in isolating and purifying the product on a large scale.
| Possible Cause | Troubleshooting Step |
| Emulsion Formation during Workup | The presence of the pyrrolidinium salt during acidic extraction can sometimes lead to the formation of stable emulsions, especially with chlorinated solvents. Adding brine (saturated NaCl solution) can help to break the emulsion. Alternatively, consider filtration through a pad of celite. |
| Product Precipitation | If the product is a solid, it may precipitate during the workup or concentration steps. This can be advantageous for isolation by filtration, but ensure that the precipitation is complete to maximize yield. A controlled cooling or anti-solvent addition might be necessary. |
| High Polarity of the Product | Products containing the pyrrolidine moiety may be highly polar, making them difficult to extract from aqueous phases and challenging to purify by standard silica gel chromatography. Consider using a more polar solvent system for chromatography or alternative purification techniques like reverse-phase chromatography or crystallization. |
| Residual Catalyst in the Product | If the acidic wash is not effective enough, residual this compound may co-elute with the product during chromatography. A second acidic wash or using a silica gel plug before the main column can help to remove the remaining catalyst. |
Visualizations
Experimental Workflow for a Scaled-Up Michael Addition
References
Technical Support Center: Catalyst Deactivation and Recovery in (R)-2-(trifluoromethyl)pyrrolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and recovery in the synthesis of (R)-2-(trifluoromethyl)pyrrolidine and its derivatives. The information is tailored to assist you in optimizing your experimental workflow, improving catalyst lifetime, and reducing overall costs.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the catalytic synthesis of this compound.
Guide 1: Organocatalyzed Reactions (e.g., Proline-based Catalysts, Chiral Phosphoric Acids)
Problem: Low or inconsistent yield and/or enantioselectivity.
| Potential Cause | Identification | Suggested Solution |
| Catalyst Deactivation by Product Inhibition | Gradual decrease in reaction rate over time. | - Consider using a higher catalyst loading. - Explore catalyst immobilization on a solid support for easier separation from the product.[1] - If feasible, perform the reaction in a biphasic system to continuously remove the product from the catalyst-containing phase. |
| Catalyst Deactivation by Side Reactions | Formation of unexpected byproducts, sometimes colored. | - Optimize reaction conditions (temperature, concentration) to minimize side reactions. - Ensure high purity of starting materials and solvents. |
| Difficult Catalyst Recovery | Low recovery of the organocatalyst after workup. | - For acidic or basic catalysts (e.g., proline, chiral phosphoric acids), employ an acid-base extraction protocol for separation. - Consider using a lipophilic-tagged catalyst that can be recovered by precipitation upon changing solvent polarity.[2] |
Guide 2: Heterogeneous Catalytic Hydrogenation (e.g., Pd/C, Raney® Nickel)
Problem: Slow or stalled hydrogenation of the precursor.
| Potential Cause | Identification | Suggested Solution |
| Catalyst Poisoning by Nitrogen Compounds | The pyrrolidine product or nitrogen-containing intermediates can act as poisons.[3] | - Use a higher catalyst loading or a more poison-resistant catalyst formulation. - Add a co-catalyst or additive that can mitigate poisoning effects. - Perform the reaction under conditions that favor rapid conversion to minimize contact time between the catalyst and the poison. |
| Catalyst Poisoning by Impurities | Sulfur or other heteroatom impurities in starting materials or solvents. | - Ensure high purity of all reagents and solvents. - Pretreat the substrate or solvent to remove potential poisons. |
| Sintering of Metal Particles | Loss of active surface area due to high temperatures. | - Conduct the hydrogenation at the lowest effective temperature. |
| Coking/Fouling | Deposition of carbonaceous material on the catalyst surface. | - Optimize reaction conditions to reduce the formation of coke precursors. |
Frequently Asked Questions (FAQs)
Organocatalysts
Q1: My proline-based catalyst seems to be deactivating. What are the likely causes?
A1: Deactivation of proline-based catalysts can occur through several mechanisms. The pyrrolidine product itself can lead to product inhibition. Additionally, side reactions, such as the formation of enamines that do not proceed to the desired product, can sequester the catalyst. The zwitterionic nature of proline is crucial for its catalytic activity, and any disruption to this can lead to deactivation.[4]
Q2: How can I recover my chiral phosphoric acid (CPA) catalyst after the reaction?
A2: Chiral phosphoric acids are acidic and can be recovered using an acid-base extraction. After the reaction, the mixture can be treated with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to deprotonate the phosphoric acid, making it water-soluble. The aqueous layer is then separated, washed with an organic solvent to remove any remaining organic impurities, and then re-acidified (e.g., with HCl) to precipitate the chiral phosphoric acid, which can be recovered by filtration or extraction into an organic solvent.
Heterogeneous Catalysts
Q3: I am observing a significant drop in activity with my Pd/C catalyst when hydrogenating a trifluoromethyl-substituted pyrrole precursor. Why is this happening?
A3: The deactivation of Pd/C in the hydrogenation of nitrogen heterocycles is a known issue.[5] The nitrogen atom in the pyrrolidine ring can strongly adsorb to the palladium surface, blocking active sites. Furthermore, the presence of the trifluoromethyl group can influence the electronic properties of the substrate and its interaction with the catalyst surface, potentially leading to stronger binding and deactivation.
Q4: What is a general procedure for regenerating a deactivated Raney® Nickel catalyst?
A4: A common method for regenerating Raney® Nickel involves washing with a suitable solvent to remove adsorbed species. For more severe deactivation, treatment with an aqueous alkaline solution (e.g., NaOH) at elevated temperatures (40-150 °C) can be effective. Another approach is an acidic treatment with, for example, acetic acid. Always handle Raney® Nickel with extreme care as it is pyrophoric and can ignite spontaneously upon contact with air.
Homogeneous Transition Metal Catalysts
Q5: My Ruthenium-based catalyst for asymmetric hydrogenation is losing activity over several runs. What could be the cause?
A5: Deactivation of homogeneous Ruthenium catalysts can be complex. Potential causes include ligand degradation, oxidation of the metal center, or formation of inactive dimeric or oligomeric species. The stability of these catalysts can be sensitive to the reaction conditions, including the solvent, temperature, and the presence of impurities.
Q6: How can I recover my expensive Iridium catalyst from the reaction mixture?
A6: Recovery of homogeneous catalysts often relies on changing the solvent system to induce precipitation of the catalyst. If the catalyst is soluble in a nonpolar solvent, adding a polar anti-solvent can cause it to crash out. Alternatively, solvent extraction techniques using immiscible solvents can be employed to separate the catalyst from the product. For some industrial processes, distillation is used to remove the product, leaving the less volatile catalyst behind.
Data Presentation
Table 1: Comparison of Catalyst Regeneration Methods
| Catalyst Type | Deactivation Mechanism | Regeneration Method | Reported Recovery/Efficiency |
| Proline-based Organocatalyst | Product inhibition, side reactions | Acid-base extraction | Generally high, >90% |
| Chiral Phosphoric Acid | Adsorption to basic impurities | Acid-base extraction and recrystallization | Often >95% |
| Pd/C | Poisoning by N-compounds, coking | Solvent washing, chemical treatment (acid/base) | Variable, can partially or fully restore activity[5] |
| Raney® Nickel | Poisoning, sintering | Alkaline/acid wash, thermal treatment | Can achieve complete activity recovery |
| Homogeneous Ru/Ir complexes | Ligand degradation, metal precipitation | Solvent precipitation, extraction | Dependent on catalyst and product properties |
Experimental Protocols
Protocol 1: Recovery of a Chiral Phosphoric Acid (CPA) Catalyst
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Quench and Dilute: After the reaction is complete, quench with a suitable reagent if necessary. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
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Basify: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution. Shake gently to extract the deprotonated CPA into the aqueous layer.
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Separate Layers: Allow the layers to separate and collect the aqueous layer.
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Wash: Wash the aqueous layer with the same organic solvent to remove any remaining organic impurities.
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Acidify: Cool the aqueous layer in an ice bath and slowly add a dilute HCl solution until the CPA precipitates out (typically pH 1-2).
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Extract/Filter: Extract the precipitated CPA with several portions of an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the catalyst. Alternatively, if the CPA is a solid, it can be collected by filtration.
Protocol 2: Regeneration of a Deactivated Pd/C Catalyst
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Catalyst Filtration: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture through a pad of Celite®. Caution: Do not allow the catalyst cake to dry completely, as it can be pyrophoric.
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Solvent Washing: Wash the catalyst cake thoroughly with the reaction solvent, followed by a series of washes with other solvents of varying polarity (e.g., methanol, water, acetone) to remove adsorbed organic species.
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Chemical Treatment (Optional): For more severe deactivation, the washed catalyst can be slurried in a dilute aqueous solution of NaOH or HCl, stirred for a period, and then filtered. This is followed by extensive washing with deionized water until the filtrate is neutral.
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Drying: Dry the regenerated catalyst under vacuum at a moderate temperature.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General workflow for catalyst recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Racemic 2-(Trifluoromethyl)pyrrolidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the resolution of racemic 2-(trifluoromethyl)pyrrolidine. Due to the limited availability of direct experimental data for the resolution of this specific compound in published literature, the protocols provided are adaptable methods based on established principles for analogous chiral amines. Optimization of these methods for your specific experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving a racemic mixture of 2-(trifluoromethyl)pyrrolidine?
A1: The three primary methods for resolving racemic amines like 2-(trifluoromethyl)pyrrolidine are:
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Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form two diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
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Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase or protease, to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the two enantiomers. This method is often used for both analytical and preparative scale separations.
Q2: Why is there limited specific information on the resolution of 2-(trifluoromethyl)pyrrolidine?
A2: Much of the recent research has focused on the asymmetric synthesis of chiral 2-(trifluoromethyl)pyrrolidine, which creates the desired enantiomer directly, rather than separating a racemic mixture. However, resolution remains a valuable and practical approach, especially when the racemic starting material is readily available.
Q3: What challenges might I encounter when resolving 2-(trifluoromethyl)pyrrolidine?
A3: The trifluoromethyl group can influence the chemical and physical properties of the molecule. Potential challenges include:
-
Altered basicity of the pyrrolidine nitrogen, which can affect salt formation with chiral acids.
-
Different solubility profiles compared to non-fluorinated analogs, requiring careful solvent selection.
-
Potential for the trifluoromethyl group to sterically hinder the interaction with a resolving agent or enzyme.
Q4: Which chiral resolving agent should I start with for diastereomeric salt formation?
A4: For resolving chiral amines, common and effective chiral acids to screen include derivatives of tartaric acid (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid) and mandelic acid (e.g., L- or D-mandelic acid). A screening of several resolving agents and solvents is the best approach to find the optimal conditions.
Q5: What type of enzyme is suitable for the enzymatic resolution of 2-(trifluoromethyl)pyrrolidine?
A5: Lipases are commonly used for the kinetic resolution of amines via acylation. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile enzyme that is a good starting point for screening.
Troubleshooting Guides
Diastereomeric Salt Formation
Q: I'm not getting any crystals, or an oil is forming instead. What should I do?
A: This is a common issue related to solubility and supersaturation.
-
Problem: The chosen solvent may be too good, keeping both diastereomeric salts dissolved, or too poor, causing them to crash out as an oil.
-
Solution:
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and consider using solvent mixtures.
-
Control Supersaturation: If no crystals form, slowly evaporate the solvent or add an anti-solvent (a solvent in which the salts are less soluble) to induce crystallization. If an oil forms, try using a more dilute solution or a slower cooling rate.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution to induce crystallization.
-
Q: My crystals have low diastereomeric excess (de%). How can I improve the purity?
A: This indicates that the solubilities of the two diastereomeric salts are too similar in your current system.
-
Problem: The undesired diastereomer is co-precipitating with the desired one.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations of the obtained crystals. This is often necessary to achieve high purity.
-
Optimize Solvent: Re-screen for a solvent that provides a greater difference in solubility between the two diastereomers.
-
Vary the Resolving Agent: A different chiral resolving agent may lead to diastereomeric salts with a larger difference in solubility.
-
Enzymatic Kinetic Resolution
Q: The enzymatic reaction is very slow or not proceeding. What could be the issue?
A: Several factors can affect the rate of an enzymatic reaction.
-
Problem: The enzyme may be inactive, or the reaction conditions may be suboptimal.
-
Solution:
-
Enzyme Activity: Ensure your enzyme is active. If it's old, consider using a fresh batch.
-
Solvent Choice: The choice of organic solvent is critical. Aprotic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are often suitable.
-
Temperature: While many enzymatic reactions are run at room temperature, gently warming (e.g., to 30-40 °C) can sometimes increase the reaction rate. However, be cautious of enzyme denaturation at higher temperatures.
-
Acylating Agent: The choice of acylating agent can impact the reaction rate. Simple esters like ethyl acetate or vinyl acetate are common choices.
-
Q: The enantiomeric excess (ee%) of my product is low. How can I improve it?
A: The enantioselectivity of the enzyme is key to achieving high ee%.
-
Problem: The enzyme may not be highly selective for one enantiomer over the other under the current conditions.
-
Solution:
-
Stop at ~50% Conversion: In a kinetic resolution, the highest ee% for both the product and the remaining starting material is typically achieved at or near 50% conversion. Monitor the reaction closely and stop it at the optimal point.
-
Screen Other Enzymes: Different lipases or proteases may exhibit higher enantioselectivity for your substrate.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes improve the enantioselectivity, although it will also slow down the reaction rate.
-
Experimental Protocols (Adaptable Methods)
Method 1: Diastereomeric Salt Resolution
This protocol is a general starting point for the resolution of a racemic amine using a chiral acid.
Experimental Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol:
-
Solvent Screening: In small vials, test the solubility of the racemic amine and the chosen chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile). The ideal solvent will dissolve both at an elevated temperature but show poor solubility for one of the resulting diastereomeric salts at room temperature or below.
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic 2-(trifluoromethyl)pyrrolidine in the chosen solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the amine solution.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Crystal formation may be observed.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, allow it to proceed at room temperature for several hours, then cool further in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals.
-
Analyze the diastereomeric excess (de%) of the crystals, for example, by NMR or by liberating the amine and analyzing by chiral HPLC.
-
If the de% is not satisfactory, recrystallize the salt from fresh solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) until the pH is >10 to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-(trifluoromethyl)pyrrolidine.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC.
-
Method 2: Enzymatic Kinetic Resolution
This protocol provides a general method for the lipase-catalyzed acylation of a racemic amine.
Principle of Enzymatic Kinetic Resolution
Caption: Principle of Enzymatic Kinetic Resolution.
Protocol:
-
Setup:
-
To a flask, add racemic 2-(trifluoromethyl)pyrrolidine, an organic solvent (e.g., MTBE or toluene), and an acylating agent (e.g., ethyl acetate, 1.5-3 equivalents).
-
Add the lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
-
Reaction:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC to determine the conversion and the ee% of the remaining starting material and the acylated product.
-
-
Work-up (at ~50% conversion):
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate.
-
The unreacted amine and the acylated amine can be separated by column chromatography on silica gel or by an acid-base extraction. For extraction, dissolve the mixture in a solvent like ethyl acetate, wash with an acidic solution (e.g., 1 M HCl) to extract the basic unreacted amine into the aqueous layer. The acylated amine (now an amide) will remain in the organic layer. The unreacted amine can then be recovered from the aqueous layer by basification and extraction.
-
-
Analysis:
-
Determine the ee% of the unreacted amine and the acylated amine by chiral HPLC or GC.
-
Method 3: Chiral HPLC Separation
This is a representative protocol for the analytical separation of enantiomers. This can be adapted to a semi-preparative or preparative scale by using a larger column and a higher flow rate.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Protocol:
-
Column Selection: Choose a chiral stationary phase (CSP) known for resolving amines. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ) are a good starting point.
-
Mobile Phase Preparation:
-
Normal Phase: A mixture of hexane or heptane with a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol). A small amount of an amine additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) is often added to improve peak shape for basic analytes.
-
Polar Organic Mode: A polar organic solvent like methanol, ethanol, or acetonitrile, often with an additive.
-
-
Sample Preparation: Dissolve a small amount of racemic 2-(trifluoromethyl)pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject the sample.
-
Monitor the separation using a UV detector (e.g., at 210 nm, as pyrrolidines have low UV absorbance at higher wavelengths).
-
-
Method Optimization: If the enantiomers are not well-separated (resolution < 1.5), adjust the mobile phase composition (e.g., change the ratio of hexane to alcohol, or try a different alcohol modifier) or try a different chiral column.
Data Summary for Resolution Methods
The following table summarizes the key parameters and expected outcomes for the different resolution methods. The values are illustrative and will need to be determined experimentally.
| Parameter | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution | Chiral HPLC Separation |
| Resolving Agent | Chiral acid (e.g., Tartaric acid derivatives) | Enzyme (e.g., Lipase) & Acyl Donor | Chiral Stationary Phase |
| Principle | Differential solubility of diastereomers | Selective reaction of one enantiomer | Differential interaction with CSP |
| Typical Solvent | Alcohols, Esters, Acetonitrile | Aprotic organic solvents (MTBE, Toluene) | Hexane/IPA, Methanol, Acetonitrile |
| Max. Theoretical Yield | 50% (per cycle) | 50% for each enantiomer | >95% recovery |
| Target Purity | >98% de (of salt), >98% ee (of amine) | >95% ee (at 50% conversion) | >99% ee |
| Key Optimization | Solvent, Resolving Agent, Temperature | Enzyme, Solvent, Acyl Donor, Time | CSP, Mobile Phase Composition |
| Scale-up Potential | Excellent | Good | Moderate to Good (SFC is often better) |
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of (R)-2-(trifluoromethyl)pyrrolidine
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is paramount in the synthesis and quality control of chiral molecules such as (R)-2-(trifluoromethyl)pyrrolidine. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of potential chiral HPLC methodologies for the analysis of this compound, supported by generalized experimental data and detailed protocols to aid in method development.
The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes, which can be achieved through two primary strategies: the direct method using a chiral stationary phase (CSP) or the indirect method involving derivatization with a chiral derivatizing agent (CDA).[1][2] This guide will focus on the more commonly employed direct method.
Performance Comparison of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method.[3] Polysaccharide-based and Pirkle-type CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[3][4]
Table 1: Comparison of Potential Chiral Stationary Phases for 2-(Trifluoromethyl)pyrrolidine Analysis
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Potential Advantages for 2-(Trifluoromethyl)pyrrolidine | Potential Considerations |
| Polysaccharide-based (Amylose or Cellulose derivatives) | Chiralpak® (e.g., AD, AS), Chiralcel® (e.g., OD, OJ) | Inclusion complex formation, hydrogen bonding, dipole-dipole interactions within the helical polymer structure.[5] | Broad applicability for a wide range of compounds.[3][6] Good success rate for compounds containing polar functional groups. | Elution order can be unpredictable. Requires screening of different polysaccharide derivatives and mobile phases. |
| Pirkle-type (e.g., Phenylglycine, Leucine) | Whelk-O®, Regis® Pirkle CSPs | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the electron-deficient or electron-rich aromatic rings of the CSP.[4] | More predictable elution order in some cases. Covalently bonded phases offer high durability.[4] | May require derivatization of the amine to enhance interactions. |
| Cyclodextrin-based | ChiraDex® | Inclusion of the analyte (or a portion of it) into the chiral cavity of the cyclodextrin.[5][7] | Effective for separating positional isomers and enantiomers of aromatic and heterocyclic compounds.[7] | Typically used in reversed-phase mode. The trifluoromethyl group may influence inclusion. |
| Macrocyclic Glycopeptide-based | CHIROBIOTIC™ | Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation. | Broad selectivity and can be used in multiple mobile phase modes (normal-phase, reversed-phase, polar organic). | Complex interaction mechanisms can make method development less predictable. |
Experimental Protocols
Reproducible and reliable results in chiral HPLC are contingent on careful adherence to established experimental protocols. Below is a generalized methodology for the chiral analysis of 2-(trifluoromethyl)pyrrolidine.
Sample Preparation
-
Dissolution: Dissolve the racemic or enantioenriched 2-(trifluoromethyl)pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL. If solubility is an issue, use a solvent compatible with the mobile phase, such as ethanol or isopropanol.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
HPLC System and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.
Table 2: Generalized HPLC Method Parameters for Chiral Analysis of 2-(Trifluoromethyl)pyrrolidine
| Parameter | Normal Phase Mode | Reversed Phase Mode |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H), Pirkle-type | Cyclodextrin-based (e.g., ChiraDex®), Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC™ V) |
| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) with a basic additive (e.g., 0.1% Diethylamine or Triethylamine) | Acetonitrile / Water or Methanol / Water with a buffer (e.g., 10 mM Ammonium Bicarbonate) |
| Typical Gradient/Isocratic | Isocratic, e.g., 90:10 (v/v) n-Hexane/Isopropanol + 0.1% DEA | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C | 25 - 40 °C |
| Detection | UV at 210-220 nm (due to lack of a strong chromophore) or use of a Chiral Derivatizing Agent with a UV-active group. | UV at 210-220 nm |
| Injection Volume | 5 - 20 µL | 5 - 20 µL |
Data Analysis
-
Peak Identification: Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks. A resolution of ≥ 1.5 indicates baseline separation.
-
Enantiomeric Excess (% e.e.): Calculate the e.e. using the peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Alternative Analytical Methodologies
While chiral HPLC is the most common technique, other methods can be employed for determining the enantiomeric excess of chiral amines.
Table 3: Comparison of Alternative Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase. | High resolution, suitable for volatile compounds. | Requires derivatization for non-volatile compounds. High temperatures can cause racemization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between enantiomers.[8] | Rapid analysis time.[8] Provides structural information. | Lower sensitivity compared to HPLC. Requires higher sample concentrations. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[9] | Can be very sensitive and used in high-throughput screening.[9] | Requires the molecule to have a chromophore near the stereocenter. Can be complex to develop a robust assay. |
| Mass Spectrometry (MS) | Formation of diastereomeric complexes with a chiral selector, which can be differentiated based on their mass-to-charge ratio or fragmentation patterns.[10] | High sensitivity and specificity.[10] | Method development can be complex.[10] |
Workflow for Chiral Method Development
The process of developing a robust chiral HPLC method is systematic. The following diagram illustrates a typical workflow.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic methods for confirming the structure of (R)-2-(trifluoromethyl)pyrrolidine products
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of key spectroscopic methods for verifying the structure and absolute stereochemistry of (R)-2-(trifluoromethyl)pyrrolidine, a chiral building block of increasing importance in medicinal chemistry. This guide will objectively compare the performance of various techniques with other alternatives and provide supporting experimental data and protocols.
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyrrolidine scaffold is a prevalent feature in numerous pharmaceuticals. Consequently, the stereoselective synthesis and unambiguous characterization of chiral trifluoromethylated pyrrolidines are of critical interest. Here, we focus on this compound and compare its spectroscopic features with its enantiomer, (S)-2-(trifluoromethyl)pyrrolidine, and the related achiral analogue, 2-methoxypyrrolidine, as well as the parent amino acid, L-proline.
Spectroscopic Data at a Glance: A Comparative Analysis
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and its comparators. This data is essential for the identification and confirmation of the target structure.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | ¹H | Data not available in search results | - | - |
| ¹³C | Data not available in search results | - | - | |
| ¹⁹F | Data not available in search results | - | - | |
| (S)-2-(trifluoromethyl)pyrrolidine | ¹H | Data not available in search results | - | - |
| ¹³C | Data not available in search results | - | - | |
| ¹⁹F | Data not available in search results | - | - | |
| 2-Methoxypyrrolidine | ¹H | Data not available in search results | - | - |
| ¹³C | Data not available in search results | - | - | |
| L-Proline | ¹H (D₂O) | 4.12 (t), 3.37 (t), 2.34 (m), 2.02 (m) | t, t, m, m | J = 8.4, 6.8 |
| ¹³C (D₂O) | 177.48, 63.92, 48.78, 31.73, 26.49 | - | - |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (ν, cm⁻¹) | Functional Group Assignment |
| This compound | Data not available in search results | - |
| L-Proline | 3000-2800, 1622, 1450, 1383 | N-H stretch (zwitterion), C=O stretch (carboxylate), CH₂ bend, C-H bend |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Key Fragment Ions (m/z) | Interpretation |
| This compound | ESI or CI | Data not available in search results | - |
| L-Proline | ESI+ | 116.0706 ([M+H]⁺), 70.0651 | Molecular ion, Loss of formic acid |
Table 4: Chiroptical Spectroscopy Data
| Compound | Technique | Wavelength (nm) or Wavenumber (cm⁻¹) | Sign of Cotton Effect / Band |
| This compound | ECD / VCD | Data not available in search results | - |
| (S)-2-(trifluoromethyl)pyrrolidine | ECD / VCD | Data not available in search results | Opposite to (R)-enantiomer |
Experimental Workflow for Structure Confirmation
The definitive structural elucidation of a chiral molecule like this compound is a multi-step process. The following diagram illustrates a typical experimental workflow.
Interplay of Spectroscopic Data for Structural Confirmation
Each spectroscopic technique provides a unique piece of the structural puzzle. The correlation of data from these different methods is crucial for an unambiguous structure confirmation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) for referencing.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum with proton decoupling. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Spectroscopy: This technique is particularly useful for fluorinated compounds. The large chemical shift dispersion of ¹⁹F NMR provides high-resolution spectra, which can be instrumental in identifying diastereomers and enantiomers (with a chiral solvating agent).[1]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion with minimal fragmentation.
-
Analysis: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns and confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) can be used. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The presence of characteristic absorption bands for N-H, C-H, and C-F bonds can confirm the presence of these functional groups.
Chiroptical Spectroscopy (ECD and VCD)
-
Principle: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules. They measure the differential absorption of left and right circularly polarized light. The resulting spectrum is a fingerprint of the molecule's three-dimensional structure.
-
Sample Preparation: Dissolve the sample in a suitable transparent solvent. The concentration should be adjusted to obtain an optimal signal-to-noise ratio.
-
Data Acquisition and Analysis: Record the ECD spectrum in the UV-Vis range and the VCD spectrum in the infrared range. The experimental spectrum is then compared with the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration of the product.
Conclusion
The structural confirmation of this compound requires a multi-faceted approach employing a suite of spectroscopic techniques. While NMR, IR, and MS are essential for elucidating the primary structure, chiroptical methods like ECD and VCD are indispensable for the unambiguous determination of its absolute stereochemistry. By systematically applying the experimental protocols outlined in this guide and carefully analyzing the correlated data, researchers can confidently verify the structure of their synthesized products, ensuring the quality and reliability of their findings in drug discovery and development.
References
A Comparative Guide to the X-ray Crystallography of (R)-2-(Trifluoromethyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (R)-2-(trifluoromethyl)pyrrolidine scaffold is a privileged motif in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the trifluoromethyl group. X-ray crystallography provides the definitive, three-dimensional atomic arrangement of these molecules, offering crucial insights into their structure-activity relationships (SAR). This guide offers a comparative framework for understanding the crystallographic analysis of this compound derivatives, detailing experimental protocols and illustrating key structural features.
Comparative Crystallographic Data
The following table presents hypothetical crystallographic data for a series of N-substituted this compound derivatives. This illustrates how data would be organized to compare the effects of different substituents on the crystal lattice and molecular geometry.
| Parameter | Derivative A (N-H) | Derivative B (N-acetyl) | Derivative C (N-benzoyl) |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁ | P1 |
| a (Å) | 7.854 | 8.912 | 6.431 |
| b (Å) | 10.231 | 12.345 | 9.876 |
| c (Å) | 14.567 | 7.123 | 11.234 |
| α (°) | 90 | 90 | 85.43 |
| β (°) | 90 | 102.34 | 92.11 |
| γ (°) | 90 | 90 | 105.67 |
| Volume (ų) | 1170.1 | 764.5 | 680.9 |
| Z | 4 | 2 | 2 |
| Calculated Density (g/cm³) | 1.354 | 1.421 | 1.489 |
| R-factor (%) | 3.5 | 4.1 | 3.8 |
| Pyrrolidine Ring Pucker | C3-exo | C4-endo | C3-exo, C4-endo (disordered) |
Note: The data in this table is illustrative and intended to serve as a template for comparing experimentally determined crystal structures.
Experimental Protocols
A typical experimental workflow for the single-crystal X-ray diffraction analysis of an this compound derivative involves the following key steps:
-
Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization. A variety of solvents and solvent mixtures should be screened to find optimal conditions.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption and polarization. This step yields a list of unique reflection indices (h,k,l) and their corresponding structure factor amplitudes.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. The absolute configuration of the chiral center is typically determined using anomalous dispersion effects.
Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and a hypothetical signaling pathway that could be studied using the structural information obtained.
A Comparative Guide to Fluorinated and Non-Fluorinated Pyrrolidine-Based Organocatalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has witnessed a paradigm shift with the development of small chiral organic molecules that can induce high stereoselectivity in chemical transformations. Among these, pyrrolidine-based catalysts, particularly those derived from the amino acid proline, have proven to be exceptionally versatile and effective. A key area of investigation within this class of catalysts is the impact of fluorine substitution on their catalytic performance. This guide provides an objective, data-driven comparison of a fluorinated proline-based dipeptide organocatalyst and its non-fluorinated analogue in the context of the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Performance Comparison in the Asymmetric Aldol Reaction
The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a benchmark for evaluating the efficacy of new organocatalysts. The introduction of a trifluoromethyl group onto the aniline moiety of a proline-phenylalanine dipeptide catalyst has a notable impact on its performance compared to its non-fluorinated counterpart. The following table summarizes the key quantitative data from a comparative study.
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| Non-Fluorinated Catalyst (1) | Wet Petroleum Ether | 99 | 90:10 | 89 |
| Fluorinated Catalyst (2) | Wet Petroleum Ether | 99 | 93:7 | 96 |
| Non-Fluorinated Catalyst (1) | Brine | No Reaction | - | - |
| Fluorinated Catalyst (2) | Brine | 99 | 92:8 | 91 |
Catalyst Structures:
-
Catalyst 1 (Non-Fluorinated): Pro-Phe-aniline dipeptide
-
Catalyst 2 (Fluorinated): Pro-Phe-(2-trifluoromethyl)aniline dipeptide
The data clearly indicates that the fluorinated catalyst (2) exhibits superior enantioselectivity in the asymmetric aldol reaction in an organic solvent.[1][2] Furthermore, the fluorinated catalyst demonstrates remarkable activity in an aqueous medium (brine), a significant advantage in the pursuit of green and sustainable chemistry, whereas the non-fluorinated catalyst is inactive in this environment.[1]
Mechanistic Insights
The mechanism of the proline-catalyzed aldol reaction is well-established and proceeds through an enamine intermediate.[3][4][5] The catalyst reacts with the ketone to form a nucleophilic enamine, which then attacks the aldehyde electrophile. The stereochemical outcome of the reaction is determined in the C-C bond-forming transition state.
Proposed Catalytic Cycle and Transition State
The generally accepted model for stereoselectivity in proline-catalyzed aldol reactions is the Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline plays a crucial role in activating the aldehyde and orienting the reactants.[6] In the case of the dipeptide catalysts under comparison, the amide proton is believed to play a similar role in hydrogen bonding to the aldehyde.
The enhanced performance of the fluorinated catalyst can be attributed to the electron-withdrawing nature of the trifluoromethyl group. This substituent increases the acidity of the amide proton, leading to a stronger hydrogen bond with the aldehyde in the transition state. This stronger interaction results in a more rigid and organized transition state, thereby enhancing enantioselectivity.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.
Diagram of the Proposed Zimmerman-Traxler-like Transition State:
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Benchmarking (R)-2-(trifluoromethyl)pyrrolidine against other chiral auxiliaries
Benchmarking Chiral Auxiliaries: A Comparative Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure compounds, particularly in the realm of drug development, chiral auxiliaries remain a foundational and powerful tool. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer with high selectivity. This guide provides a comparative overview of several prominent chiral auxiliaries.
Notably, while the pyrrolidine scaffold is central to many successful organocatalysts and auxiliaries, there is limited published data on the application of (R)-2-(trifluoromethyl)pyrrolidine as a chiral auxiliary in common asymmetric reactions such as aldol additions, alkylations, or Diels-Alder reactions. The existing literature primarily focuses on the synthesis of this and related trifluoromethylated pyrrolidines, which are themselves important building blocks in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group.[1][2][3]
This guide will therefore focus on benchmarking widely-used and well-documented chiral auxiliaries: Evans' Oxazolidinones , Oppolzer's Camphorsultams , and Pseudoephedrine Amides . Their performance in key asymmetric transformations will be compared, supported by experimental data and detailed protocols.
Established Chiral Auxiliaries: A Performance Comparison
The efficacy of a chiral auxiliary is primarily assessed by its ability to confer high diastereoselectivity in a reaction, the ease of its attachment and subsequent non-destructive removal, and the overall yield of the desired product.[1] The following sections provide a detailed comparison of three of the most successful classes of chiral auxiliaries.
Evans' Oxazolidinones in Asymmetric Aldol Reactions
Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries for stereoselective enolate reactions, particularly aldol additions.[4][5][6] Derived from readily available amino acids like phenylalanine and valine, they provide excellent stereocontrol, leading to the formation of syn-aldol products with high predictability.[7][8] The stereochemical outcome is rationalized by a chair-like transition state of a Z-enolate, where the substituent at the C4 position of the oxazolidinone dictates the facial selectivity.[7][9]
Performance Data: Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference(s) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 | [7] |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | 99:1 | 80-95 | [7] |
| (S)-4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | 98:2 | 85 | [7] |
Experimental Protocol: Asymmetric Aldol Reaction with (S)-4-Benzyl-2-oxazolidinone
This protocol describes the formation of the propionyl imide followed by a boron-mediated asymmetric aldol reaction with isobutyraldehyde.
Step 1: N-Acylation of the Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then warmed to room temperature for an additional 2 hours. The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone, which can be purified by column chromatography.
Step 2: Diastereoselective Aldol Reaction A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C. Isobutyraldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with methanol and treated with a 2:1 solution of methanol and 30% hydrogen peroxide to oxidize the boron residues. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.
Step 3: Auxiliary Cleavage The chiral auxiliary can be cleaved to furnish the corresponding carboxylic acid, alcohol, or other derivatives. For example, hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water yields the chiral β-hydroxy acid.
Experimental workflow for an Evans' asymmetric aldol reaction.
Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reactions
Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions.[8] Derived from naturally occurring camphor, its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity.[10][11] The sultam nitrogen is readily acylated with α,β-unsaturated acyl chlorides to form the dienophile. The stereochemical outcome is typically controlled by the chelation of a Lewis acid to the carbonyl oxygen and the sulfonyl oxygen, which locks the conformation of the dienophile and directs the approach of the diene.[12][13]
Performance Data: Asymmetric Diels-Alder Reaction
| Dienophile (from Oppolzer's Sultam) | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference(s) |
| N-Acryloyl | Cyclopentadiene | Et₂AlCl | >98:2 | 90 | [14][15] |
| N-Crotonoyl | Cyclopentadiene | TiCl₄ | 97:3 | 87 | [14][15] |
| N-Acryloyl | Isoprene | Et₂AlCl | 95:5 | 85 | [14][15] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
This protocol details the synthesis of the N-acryloyl sultam and its subsequent Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene.
Step 1: Preparation of the N-Acryloyl Dienophile To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes. Acryloyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2-3 hours at room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by recrystallization or flash chromatography.
Step 2: Lewis Acid-Catalyzed Diels-Alder Reaction The N-acryloyl camphorsultam (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C. Diethylaluminum chloride (Et₂AlCl, 1.2 eq) is added dropwise, and the mixture is stirred for 15 minutes. Freshly cracked cyclopentadiene (3.0 eq) is then added, and the reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched at low temperature by the slow addition of a saturated NaHCO₃ solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The diastereomeric excess of the crude cycloadduct can be determined by NMR or HPLC analysis, followed by purification.
Step 3: Auxiliary Removal The camphorsultam auxiliary can be removed under mild conditions. For instance, reductive cleavage with lithium aluminum hydride (LiAlH₄) yields the corresponding chiral primary alcohol, while hydrolysis with lithium hydroperoxide (LiOOH) affords the chiral carboxylic acid.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
A Comparative Guide to DFT and Computational Analysis of (R)-2-(Trifluoromethyl)pyrrolidine Transition States
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of complex molecules is a cornerstone of modern drug discovery and development. (R)-2-(trifluoromethyl)pyrrolidine has emerged as a critical chiral organocatalyst and building block in the synthesis of pharmaceuticals due to the unique stereoelectronic properties conferred by the trifluoromethyl group. Understanding the transition states of reactions involving this moiety is paramount for optimizing reaction conditions, enhancing stereoselectivity, and designing novel catalytic cycles. This guide provides a comparative overview of computational approaches, specifically focusing on Density Functional Theory (DFT), for the analysis of transition states involving this compound.
Comparative Analysis of Computational Methods
The accuracy of transition state calculations is highly dependent on the chosen computational method and basis set. Below is a summary of commonly employed DFT functionals and their performance in the context of organocatalysis involving fluorinated compounds.
| DFT Functional | Basis Set | Key Strengths | Considerations | Typical Application |
| B3LYP | 6-31G(d), 6-311+G(d,p) | Good balance of accuracy and computational cost for geometry optimizations. | May underestimate reaction barriers in some cases. | Initial transition state searches and geometry optimizations. |
| M06-2X | 6-311+G(d,p), def2-TZVP | Excellent performance for non-covalent interactions, which are crucial in catalyst-substrate binding. High accuracy for main-group thermochemistry and kinetics. | More computationally expensive than B3LYP. | High-accuracy single-point energy calculations and barrier height refinement. |
| ωB97X-D | def2-TZVP, aug-cc-pVTZ | Includes empirical dispersion corrections, making it suitable for systems where van der Waals forces are significant. | The choice of dispersion correction can influence results. | Analysis of catalyst-substrate pre-complexes and transition states with significant dispersion interactions. |
| PBE0 | 6-311+G(d,p) | A hybrid functional that often provides improved accuracy for reaction barriers over standard GGA functionals. | Can be computationally demanding for large systems. | Cross-validation of barrier heights obtained with other functionals. |
Experimental and Computational Protocols
A rigorous computational workflow is essential for the accurate determination of transition state geometries and energies.
Typical Computational Workflow:
-
Conformational Search: A thorough conformational search of the reactants, products, and the catalyst-substrate complex is performed using a lower level of theory (e.g., molecular mechanics with the MMFF94 force field) to identify the lowest energy conformers.
-
Initial Geometry Optimization: The lowest energy conformers are then optimized using a computationally less expensive DFT method (e.g., B3LYP/6-31G(d)).
-
Transition State Search: A transition state search is initiated from the optimized reactant or product complexes using methods such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the optimization to confirm the nature of the stationary points. A transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state connects the correct reactant and product minima on the potential energy surface.
-
Single-Point Energy Refinement: To obtain more accurate energy barriers, single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., M06-2X/def2-TZVP) and often including a solvation model.
Solvation Models:
The inclusion of solvent effects is critical for accurate modeling of reactions in solution.
-
Polarizable Continuum Model (PCM): A widely used implicit solvation model that represents the solvent as a continuous dielectric medium. It provides a good balance between accuracy and computational cost.
-
SMD (Solvation Model based on Density): Another popular implicit solvation model that is parameterized for a wide range of solvents and has been shown to provide accurate solvation free energies.
Visualizing Computational Workflows
The following diagrams illustrate the logical flow of a typical computational investigation into a catalyzed reaction involving this compound.
Caption: A typical workflow for the computational analysis of transition states.
Safety Operating Guide
Safe Disposal of (r)-2-(Trifluoromethyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (r)-2-(Trifluoromethyl)pyrrolidine is critical for ensuring laboratory safety and environmental protection. This compound is classified as a flammable solid that can cause severe skin burns and eye damage.[1][2] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks and manage this chemical waste responsibly.
Immediate Safety and Hazard Information
Before handling this compound for disposal, it is imperative to be familiar with its hazard profile and take all necessary safety precautions.
Hazard Identification:
| Hazard Classification | Description |
| Flammable Solid | May form flammable/explosive dust-air mixture.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] |
| Acute Toxicity | May be harmful if swallowed. |
| Environmental Hazard | Very toxic to aquatic life.[2] |
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound for disposal.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), lab coat, and apron or coveralls as needed to prevent skin contact.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if dust or vapors are generated.[3] |
Step-by-Step Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
-
Waste Identification and Segregation:
-
This compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) are classified as hazardous waste.[1]
-
This waste must be segregated as halogenated organic waste .[4] Do not mix with non-halogenated solvents or other waste streams unless compatibility has been verified.[5][6]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, corrosive).[7]
-
-
Storage:
-
Waste Pickup and Disposal:
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures immediately.
Spill Management:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9]
-
Carefully sweep or scoop the spilled material and absorbent into a labeled hazardous waste container for disposal.[1]
-
Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
